Product packaging for 1,2-Naphthoquinone(Cat. No.:CAS No. 524-42-5)

1,2-Naphthoquinone

Cat. No.: B1664529
CAS No.: 524-42-5
M. Wt: 158.15 g/mol
InChI Key: KETQAJRQOHHATG-UHFFFAOYSA-N
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Description

1,2-Naphthoquinone (CAS 524-42-5) is a yellow, solid ortho-quinone that serves as a versatile scaffold in medicinal chemistry and a model compound in toxicological studies. Researchers value this compound for its potent bioactivity, primarily driven by its ability to act as an electrophile and generate reactive oxygen species (ROS), leading to oxidative stress in biological systems . In anticancer research, this compound derivatives have demonstrated significant cytotoxic potential. Studies show they can be more active against certain cancer cell lines, such as hepatocellular carcinoma (HepG2), compared to their 1,4-naphthoquinone isomers . The mechanism involves the inhibition of key cellular targets like topoisomerase IIα, leading to DNA damage, and the induction of apoptosis through caspase activation . Its role as a protein tyrosine phosphatase 1B (PTP1B) inhibitor also makes it a compound of interest for investigating insulin signaling pathways and type 2 diabetes . Furthermore, this compound derivatives exhibit strong acetylcholinesterase (AChE) inhibition, suggesting potential for development in neurodegenerative disease research . Conversely, its role as an environmental pollutant, found in diesel exhaust particles, makes it a critical compound in toxicology . Studies using this compound have elucidated pathways of neurogenic inflammation, genotoxicity, and cytotoxicity, often mediated through the activation of signaling pathways like EGFR/MEK/ERK and IKKbeta . This product is provided for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with care, using appropriate personal protective equipment, as it may be harmful if swallowed and causes skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O2 B1664529 1,2-Naphthoquinone CAS No. 524-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1,2-dione
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InChI

InChI=1S/C10H6O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
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InChI Key

KETQAJRQOHHATG-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=O
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Molecular Formula

C10H6O2
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DSSTOX Substance ID

DTXSID2060171
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Molecular Weight

158.15 g/mol
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Physical Description

1,2-naphthoquinone appears as golden yellow needles or brown powder. Decomposes to a bluish-black color on standing. (NTP, 1992), Golden yellow solid; [Merck Index] May also be brown solid; Decomposes to a bluish-black color on standing; [CAMEO] Deep brown solid; [MSDSonline]
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alcohol, benzene, ether, 5% sodium hydroxide, 5% sodium bicarbonate; sol in concn sulfuric acid with green color; practically insol in water, SLIGHTLY SOL IN PETROLEUM ETHER
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Density

1.45 (NTP, 1992) - Denser than water; will sink, 1.450 at 25 °C
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Vapor Pressure

0.000099 [mmHg]
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Color/Form

Golden yellow needles, Red needles from ether

CAS No.

524-42-5
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Melting Point

293 to 297 °F (Decomposes) (NTP, 1992), 145-7 °C (decomp)
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Synthetic Methodologies and Precursor Chemistry

Classical and Contemporary Synthesis Routes

The preparation of the 1,2-naphthoquinone core can be achieved through several established and emerging methods, starting from readily available naphthalene (B1677914) precursors.

The oxidation of 1-amino-2-naphthol (B1212963) (or its hydrochloride salt) is a primary and effective method for producing this compound. orgsyn.orgwikipedia.org This reaction relies on the conversion of the aminonaphthol to the corresponding dione (B5365651) using a suitable oxidizing agent in an acidic medium.

Ferric chloride (FeCl₃) is a commonly employed oxidizing agent for this transformation. orgsyn.orgwikipedia.org The reaction is typically performed by rapidly mixing an aqueous solution of 1-amino-2-naphthol hydrochloride with a solution of ferric chloride. orgsyn.org This process leads to the immediate precipitation of this compound as a voluminous, yellow, microcrystalline solid. orgsyn.org The success of this method is contingent on the purity of the starting aminonaphthol. orgsyn.org The procedure is known for its high efficiency, with yields reported to be in the range of 93–94%. orgsyn.org

Another oxidizing agent used for this conversion is potassium dichromate in a sulfuric acid solution, typically conducted in an ice bath. youtube.com The choice of oxidizing agent is crucial; ferric chloride is often preferred over chromic acid because, at low temperatures, it does not attack the resulting quinone, even when used in excess. orgsyn.org

Table 1: Comparison of Oxidizing Agents for 1-Amino-2-naphthol Oxidation

Oxidizing Agent Reaction Conditions Reported Yield Reference
Ferric Chloride (FeCl₃) Acidic aqueous solution, room temperature 93-94% orgsyn.org

An alternative, though less common, route to this compound involves the use of halonaphthols as precursors. Specifically, 1-bromo-2-naphthol (B146047) can be converted to this compound. orgsyn.org This method proceeds through an intermediate known as a ketonitrobromide. While this pathway can be valuable for preparing certain substituted β-naphthoquinones, the parent this compound produced by this method is often unstable and may decompose within hours. orgsyn.org

Microwave-assisted organic synthesis has emerged as a significant green chemistry approach for preparing naphthoquinone scaffolds, offering advantages over conventional heating methods. nih.govmdpi.com This technology is characterized by its ability to accelerate reaction rates, improve yields, and provide cleaner reactions under milder conditions. nih.govmdpi.com

The application of microwave irradiation has been successfully optimized for the synthesis of various substituted this compound derivatives. nih.gov In a typical protocol, a this compound is reacted with an amine in a solvent like acetonitrile (B52724) within a sealed microwave vial. The mixture is irradiated at a specific power and temperature for a short duration, often just a few minutes. nih.gov This method is noted for its operational simplicity, increased safety for small-scale synthesis, and minimal environmental impact. nih.gov The use of microwave energy provides uniform and controlled heating, which can favor specific reaction pathways, such as intramolecular cyclization, thereby enhancing the efficiency and rate of the reaction. mdpi.com

Table 2: Example of Microwave-Assisted Synthesis of a 4-Substituted-1,2-NQ Derivative

Reactants Solvent Microwave Conditions Duration Reference

Synthesis of this compound Derivatives

The functionalization of the this compound ring system is crucial for creating a diverse range of compounds, many of which are used as analytical reagents or intermediates in further syntheses. nih.gov

Salts of this compound-4-sulfonic acid, commonly referred to as β-NQS, are important derivatives used extensively in organic synthesis and as derivatization reagents for analytical purposes. nih.govresearchgate.net These orange, crystalline compounds are highly soluble in water.

The synthesis of β-NQS is typically achieved through the oxidation of an aminosulfonic acid precursor. orgsyn.org A well-established method involves the oxidation of 1-amino-2-naphthol-4-sulfonic acid with nitric acid in an aqueous solution. orgsyn.org The reaction is exothermic, requiring careful temperature control in an ice bath, and produces a yellow-orange paste as oxides of nitrogen are evolved. orgsyn.org The resulting sulfonic acid is then typically converted to its ammonium (B1175870) or potassium salt by treatment with the corresponding chloride salt solution. orgsyn.org For example, the ammonium salt can be collected and then redissolved and treated with a saturated potassium chloride solution to precipitate the less soluble potassium this compound-4-sulfonate. orgsyn.org

The precursors for β-NQS can be derived from either β-naphthol or 1-amino-β-naphthol.

From 1-Amino-β-Naphthol : The most direct route to β-NQS involves the oxidation of 1-amino-2-naphthol-4-sulfonic acid. orgsyn.org This precursor is readily available and its oxidation with nitric acid provides a reliable method for preparing β-NQS salts. orgsyn.org Another precursor, 2-amino-1-naphthol-4-sulfonic acid, can also be oxidized with nitric acid to yield the same product. orgsyn.org

From β-Naphthol : β-Naphthol serves as a fundamental starting material for creating the necessary precursors. For instance, β-naphthol can be used to synthesize 1-amino-2-naphthol hydrochloride, a key intermediate. orgsyn.org The process can involve nitrosation of β-naphthol to form nitroso-β-naphthol, followed by reduction to yield 1-amino-2-naphthol. orgsyn.orgorgsyn.org This aminonaphthol can then be sulfonated and subsequently oxidized to produce β-NQS. Additionally, direct sulfonation of this compound with sulfuric acid, followed by neutralization with a base like sodium hydroxide, represents another pathway from the core quinone structure, which itself can be derived from β-naphthol.

Preparation of this compound-4-Sulfonic Acid Salts (β-NQS)

Applications in Organic Synthesis of Functionalized Naphthoquinones

This compound is a versatile building block for the creation of more complex molecular architectures, including functionalized naphthoquinones and fused heterocyclic systems. Key synthetic strategies include cycloaddition reactions and Michael additions, which allow for the introduction of various substituents and the construction of new ring systems.

Cycloaddition Reactions:

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of functionalized hydroanthraquinones starting from 1,2-naphthoquinones. rsc.orgnih.gov For instance, 1,2-naphthoquinones react with 2,3-dimethylbutadiene to yield tetrahydro-9,10-phenanthraquinones or spirodihydropyrans. rsc.org The reaction of this compound with an excess of 2,3-dimethylbutadiene in boiling chloroform (B151607) specifically produces 2,3-dimethyl-9,10-phenanthraquinone. These reactions are highly regioselective, particularly when a benzoyl substituent is present at the C2 position of the naphthoquinone, which acts as the dienophile. nih.gov The resulting hydroanthraquinones are valuable intermediates for further modifications. nih.gov

Michael Addition:

The Michael addition, or 1,4-addition, is another fundamental reaction for functionalizing 1,2-naphthoquinones. This reaction involves the addition of a nucleophile to the activated α,β-unsaturated carbonyl system of the quinone. A variety of nucleophiles, including amines, thiols, and carbanions, can be employed to introduce a wide range of functional groups onto the naphthoquinone scaffold. nih.govnih.gov For example, the organocatalytic enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes provides an efficient route to chiral functionalized naphthoquinones. acs.org

The following table summarizes representative examples of functionalized naphthoquinones synthesized from this compound derivatives.

PrecursorReagentReaction TypeProductReference(s)
This compound2,3-DimethylbutadieneDiels-Alder2,3-Dimethyl-9,10-phenanthraquinone
2-Benzoyl-1,2-naphthoquinoneVarious dienesDiels-AlderFunctionalized hydroanthraquinones nih.gov
2-Hydroxy-1,4-naphthoquinone (B1674593)NitroalkenesMichael AdditionChiral nitroalkylated naphthoquinones acs.org

Synthesis of Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functionalities onto the this compound core leads to derivatives with a broad spectrum of chemical and biological properties. Key classes of these derivatives include semicarbazones, thiosemicarbazones, amino-N-methylated naphthoquinones, oximes, and triazoles.

Semicarbazones and thiosemicarbazones of this compound are readily prepared through the condensation reaction of this compound with semicarbazide (B1199961) or thiosemicarbazide, respectively. These reactions typically involve the nucleophilic attack of the amino group of the (thio)semicarbazide on one of the carbonyl groups of the quinone, followed by dehydration.

The synthesis of this compound-2-semicarbazone and this compound-2-thiosemicarbazone has been well-documented. jst.go.jpcapes.gov.br Furthermore, derivatives bearing a sulfonic acid group at the 4-position, such as potassium this compound-4-sulfonate 2-semicarbazone and 2-thiosemicarbazone, have also been prepared. jst.go.jpcapes.gov.br The introduction of a thiosemicarbazone pharmacophore to the this compound structure has been shown to be a significant modification. csus.edu

The synthesis of these derivatives can be achieved under mild conditions, and their structures have been confirmed by various spectroscopic methods. nih.govmdpi.com

DerivativeSynthetic MethodPrecursorsReference(s)
This compound-2-semicarbazoneCondensationThis compound, Semicarbazide jst.go.jpnih.gov
This compound-2-thiosemicarbazoneCondensationThis compound, Thiosemicarbazide jst.go.jpcsus.edunih.gov
4-Amino-1,2-naphthoquinone-2-semicarbazoneCondensation4-Amino-1,2-naphthoquinone (B1620441), Semicarbazide nih.gov
4-Amino-1,2-naphthoquinone-2-thiosemicarbazoneCondensation4-Amino-1,2-naphthoquinone, Thiosemicarbazide nih.gov
Nickel(II) complexes of this compound semicarbazone and thiosemicarbazoneComplexationThis compound (thio)semicarbazone, Nickel(II) salt csus.edu

Amino-N-methylated 1,2-naphthoquinones represent a class of derivatives where a nitrogen atom, often part of an amino group, is methylated. These compounds can be synthesized through various strategies, often involving the introduction of an amino group followed by N-methylation.

The reaction of this compound with hydroxylamine (B1172632) or its derivatives yields oximes and dioximes. These compounds are formed through the condensation of the hydroxylamine with one or both carbonyl groups of the quinone.

The synthesis of this compound dioxime has been reported, and its structural arrangement has been investigated using theoretical calculations. updatepublishing.comupdatepublishing.com Depending on the reaction conditions, different isomers (anti, amphi, and syn) of the dioxime can potentially be formed. updatepublishing.com The amphi configuration is suggested to be stable for this compound dioxime. updatepublishing.com Additionally, the synthesis of 1,2-naphthalenediol monoacyl esters and 3-acyl-1,2-naphthalenediols can be achieved through photochemical reactions of this compound with aldehydes. researchgate.net

DerivativeSynthetic MethodPrecursorsReference(s)
This compound dioximeCondensationThis compound, Hydroxylamine updatepublishing.comupdatepublishing.com
Naphtho[1,2-d]isoxazole 2-oxideOxidative cyclization2-Hydroxy-1-naphthaldehyde oxime, Lead(IV) acetate researchgate.net

The synthesis of 1,2,3-triazole-naphthoquinone conjugates is a significant area of research, primarily utilizing the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.netfrontiersin.orgresearchgate.netorganic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. researchgate.netfrontiersin.orgrsc.org

The general strategy involves the reaction of a naphthoquinone derivative bearing either an azide (B81097) or a terminal alkyne functionality with a corresponding alkyne or azide partner. For instance, O-propargylated naphthoquinones can be reacted with various alkyl or aryl azides in the presence of a copper(I) catalyst to afford the desired 1,2,3-triazole-naphthoquinone conjugates in moderate to good yields. researchgate.net The synthesis of 4-azido-1,2-naphthoquinone from this compound-4-sulfonic acid salts provides a key intermediate for these cycloaddition reactions. nih.gov

Different copper sources can be employed, including copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270), or copper(I) iodide. researchgate.netnih.gov The reaction conditions are generally mild, and various solvents can be used. researchgate.netnih.gov

A three-component coupling of an aldehyde, 2-hydroxy-1,4-naphthoquinone, and 3-amino-1,2,4-triazole using sulfamic acid as a catalyst under solvent-free conditions has also been developed to produce benzo[h] jst.go.jpresearchgate.netrsc.org-triazolo[5,1-b]quinazoline-7,8-dione derivatives with high regioselectivity. nih.gov

Triazole DerivativeSynthetic MethodKey PrecursorsCatalyst/ReagentsReference(s)
1,2,3-Triazole-naphthoquinone conjugatesCuAACO-propargylated naphthoquinone, Alkyl/Aryl azidesCuSO₄·5H₂O, Sodium ascorbate or CuI researchgate.netresearchgate.netrsc.org
6-Aryl-benzo[h] jst.go.jpresearchgate.netrsc.org-triazolo[5,1-b]quinazoline-7,8-dionesThree-component couplingAldehyde, 2-Hydroxy-1,4-naphthoquinone, 3-Amino-1,2,4-triazoleSulfamic acid nih.gov
1,4-Disubstituted 1,2,3-triazolesCuAACTerminal alkynes, AzidesCopper nanoparticles researchgate.net
1,5-Disubstituted 1,2,3-triazolesCycloadditionAzides, Trimethylsilyl alkynest-BuOK organic-chemistry.org

Synthesis of Other Substituted 1,2-Naphthoquinones

Beyond nitrogen-containing derivatives, a variety of other substituted 1,2-naphthoquinones can be synthesized, including halogenated and alkoxy/aryloxy derivatives. The parent this compound is typically prepared by the oxidation of 1-amino-2-hydroxynaphthalene with ferric chloride. wikipedia.org

Halogenated 1,2-Naphthoquinones:

Halogenated naphthoquinones are important synthetic intermediates and exhibit interesting biological properties. The synthesis of these compounds can be achieved through various halogenation reactions. For example, 2-amino-3-chloro-1,4-naphthoquinone can be synthesized and further modified. sciforum.net

Alkoxy and Aryloxy 1,2-Naphthoquinones:

The introduction of alkoxy and aryloxy groups onto the this compound skeleton can be accomplished through nucleophilic substitution reactions.

C-C Bond Formation:

Reactions involving the formation of new carbon-carbon bonds are crucial for extending the carbon framework of this compound. The synthesis of 2,2'-bis(naphthoquinone) compounds has been achieved through a one-pot Stille-type reaction via vinylstannanes. researchgate.net

Phenoxy Derivatives

The synthesis of 4-phenoxy-1,2-naphthoquinone derivatives can be effectively achieved through the nucleophilic substitution of sulfonate-containing precursors. One notable method utilizes this compound-4-sulfonic acid salts as the starting material. These salts are readily accessible and serve as excellent electrophiles for reactions with nucleophiles such as phenoxides.

In a typical procedure, the sodium salt of this compound-4-sulfonic acid is reacted with a selected phenol (B47542) in an appropriate solvent. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion displaces the sulfonate group at the C4 position of the naphthoquinone ring. This method has been reported to produce 4-phenoxy-1,2-naphthoquinones, which can be further modified. For instance, condensation with hydroxylamine can yield the corresponding oximes. elsevierpure.com

The following table summarizes the synthesis of representative phenoxy-1,2-naphthoquinone derivatives.

PrecursorReagentProduct
This compound-4-sulfonic acid sodium saltPhenol4-Phenoxy-1,2-naphthoquinone
This compound-4-sulfonic acid sodium saltSubstituted Phenol4-(Substituted phenoxy)-1,2-naphthoquinone
4-Phenoxy-1,2-naphthoquinoneHydroxylamine4-Phenoxy-1,2-naphthoquinone oxime
Vinyl- and Aryl-Substituted Analogues via C-C Bond Formation

The introduction of vinyl and aryl groups at the C4 position of the this compound core is accomplished through various carbon-carbon bond-forming reactions, most notably those catalyzed by transition metals. These methods offer a powerful means to construct complex molecular architectures from simpler precursors.

Aryl-Substituted Analogues:

A direct and efficient method for the synthesis of 4-aryl-1,2-naphthoquinones involves a conjugate addition-oxidation reaction. In this approach, this compound is reacted with an aryl-donating reagent in the presence of a catalyst. For example, p-toluenesulfonic acid has been shown to be an effective catalyst for this transformation, providing a simple and cost-effective route to 4-aryl-1,2-naphthoquinones. elsevierpure.comresearchgate.net

Another powerful strategy is the direct C-H arylation of the this compound scaffold. This method avoids the need for pre-functionalized starting materials. For instance, a visible-light-mediated C-H arylation using eosin (B541160) Y as a photocatalyst has been developed for the arylation of both 1,4- and 1,2-naphthoquinones with aryl diazonium salts, yielding arylated products in good to excellent yields.

Palladium-catalyzed cross-coupling reactions are also paramount in this field. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a versatile tool for forming aryl-aryl bonds. While specific examples for the direct Suzuki coupling to form 4-aryl-1,2-naphthoquinones from a 4-halo precursor are not extensively detailed in the provided literature, the general principles are widely applicable. The reaction would typically involve a 4-halo-1,2-naphthoquinone and an arylboronic acid in the presence of a palladium catalyst and a base.

The following table provides an overview of synthetic methods for aryl-substituted 1,2-naphthoquinones.

Starting MaterialReagent(s)MethodProduct
This compoundArenep-Toluenesulfonic acid catalyzed conjugate addition-oxidation4-Aryl-1,2-naphthoquinone
This compoundAryl diazonium tetrafluoroborateEosin Y photocatalyzed C-H arylation3-Aryl-1,2-naphthoquinone
4-Halo-1,2-naphthoquinone (proposed)Arylboronic acid, Pd catalyst, baseSuzuki-Miyaura Coupling4-Aryl-1,2-naphthoquinone

Vinyl-Substituted Analogues:

The synthesis of vinyl-substituted 1,2-naphthoquinones can be achieved through palladium-catalyzed cross-coupling reactions such as the Stille, Suzuki-Miyaura, and Heck couplings. These reactions typically involve the coupling of a vinyl-containing organometallic reagent with a halogenated or triflated naphthoquinone precursor.

The Stille coupling utilizes a vinylstannane reagent in the presence of a palladium catalyst. nih.govwikipedia.org Although a specific application for the synthesis of 4-vinyl-1,2-naphthoquinone is not explicitly detailed, the methodology is robust. A hypothetical reaction would involve the coupling of a 4-halo-1,2-naphthoquinone with a vinyltrialkylstannane, catalyzed by a palladium complex.

The Suzuki-Miyaura coupling offers a less toxic alternative to the Stille reaction, employing a vinylboronic acid or a stable derivative like a potassium vinyltrifluoroborate salt. mdpi.comorgsyn.org The reaction of a 4-halo- or 4-triflyloxy-1,2-naphthoquinone with a vinylboronic acid derivative under palladium catalysis would be a viable route to the desired 4-vinyl-1,2-naphthoquinone.

The Heck reaction provides another avenue for vinylation, involving the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene. organic-chemistry.org While direct examples with this compound are scarce in the provided literature, the reaction of 3-halo-1,4-naphthoquinones with vinyl-1H-1,2,3-triazoles has been reported, demonstrating the feasibility of such C-C bond formations on the naphthoquinone scaffold. researchgate.net This suggests that a 4-halo-1,2-naphthoquinone could similarly be coupled with a suitable alkene to introduce a vinyl substituent.

The table below outlines the general approaches for the synthesis of vinyl-substituted 1,2-naphthoquinones based on established C-C bond formation methodologies.

PrecursorReagent(s)MethodProduct
4-Halo-1,2-naphthoquinone (proposed)Vinyltrialkylstannane, Pd catalystStille Coupling4-Vinyl-1,2-naphthoquinone
4-Halo-1,2-naphthoquinone (proposed)Vinylboronic acid/ester, Pd catalyst, baseSuzuki-Miyaura Coupling4-Vinyl-1,2-naphthoquinone
4-Halo-1,2-naphthoquinone (proposed)Alkene, Pd catalyst, baseHeck Reaction4-Vinyl-1,2-naphthoquinone

Chemical Reactivity and Mechanistic Studies

Nucleophilic Addition Reactions

1,2-Naphthoquinone is an α,β-unsaturated diketone, a class of compounds known for its reactivity toward nucleophiles. The electrophilic nature of its carbon skeleton makes it susceptible to attack by various nucleophilic agents. These reactions are central to its chemical behavior and interactions in biological systems.

The reaction between this compound and primary amines is a notable process that results in significant structural rearrangement of the quinone core.

In reactions with α,β-unsaturated carbonyl compounds, nucleophiles can typically attack at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-addition or conjugate addition). libretexts.org The preferred pathway is largely determined by the nature of the nucleophile. libretexts.org

Weaker, "soft" nucleophiles, such as amines, generally favor the 1,4-addition pathway. libretexts.orgyoutube.com In the case of this compound, the reaction with primary amines proceeds via a nucleophilic attack at the C4-position of the naphthoquinone ring. nih.gov This is considered a conjugate addition (or γ-attack on the α,β-unsaturated carbonyl system). nih.gov One proposed mechanistic pathway suggests that the initial step is the nucleophilic attack of the amine at the C4-position. This is followed by subsequent reaction at the C2-position, leading to the final product. nih.gov

A remarkable feature of the reaction between this compound and primary amines is the resulting structural transformation, which is equivalent to a 1,2- to 1,4-carbonyl transposition. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net The reaction converts the this compound scaffold into a 2-amino-1,4-naphthoquinone imine derivative. nih.gov This process involves the replacement of the carbonyl group at the C2-position with an amino group and the incorporation of an imino group at the original C4-position. nih.gov This direct transposition under mild reaction conditions presents a synthetically advantageous route to 1,4-naphthoquinone (B94277) derivatives from a this compound starting material. beilstein-journals.org

The reaction of this compound with various primary amines yields stable, crystalline adducts that have been successfully isolated and characterized. nih.govbeilstein-journals.org For instance, the reaction with 4-methoxyaniline produces 2-(4-methoxyanilino)-naphthoquinone-1,4-(4-methoxyanil), while the reaction with n-butylamine yields 2-(butylamino)-naphthoquinone-1,4-butylimine. nih.govbeilstein-journals.orgresearchgate.net X-ray crystallography studies have confirmed the structures of these adducts, revealing that they often exist as hydrogen-bonded dimeric assemblies in the solid state. beilstein-journals.orgresearchgate.net In biological contexts, this compound has been shown to form adducts with proteins such as albumin and hemoglobin, although these can be unstable. nih.gov High-resolution mass spectrometry has identified that these adducts can form at cysteine, lysine (B10760008), and histidine residues. nih.gov

Table 1: Products from the Reaction of this compound with Primary Amines This table is interactive. You can sort and filter the data.

Reactant Amine Product Name Reference
4-Methoxyaniline 2-(4-methoxyanilino)-naphthoquinone-1,4-(4-methoxyanil) beilstein-journals.org, nih.gov, researchgate.net
n-Butylamine 2-(butylamino)-naphthoquinone-1,4-butylimine beilstein-journals.org, nih.gov, researchgate.net
p-Anisidine 2-(4-methoxyanilino)-4-[(4-methoxyphenyl)imino]naphthalen-1(4H)-one researchgate.net

Reactions with Thiol-Containing Biomolecules

The sulfhydryl (thiol) group is a potent nucleophile, and its reactions with naphthoquinones are of significant chemical and biological interest. This compound readily forms covalent bonds with such tissue nucleophiles. researchgate.net

This compound reacts with thiol-containing molecules, such as the amino acid cysteine and the tripeptide glutathione, to form stable thioether adducts. nih.govresearchgate.net The reaction mechanism involves the nucleophilic attack of the thiolate anion (RS⁻) on the electrophilic quinone ring, resulting in the formation of a C-S bond. nih.govmasterorganicchemistry.com This type of reaction, known as a Michael addition, is a common pathway for the modification of biological molecules by quinones. nih.gov Studies with the related 1,4-naphthoquinone and 4-aminothiophenol (B129426) have shown that C-S bond formation is the preferred outcome, leading to a thioether-linked product. nih.govbeilstein-journals.org The reaction between naphthoquinones and thiols can be complex, with some studies reporting a 1:2 stoichiometry (thiol:quinone), which yields both a thioether and a hydroquinone (B1673460). nih.gov

Michael Addition Acceptor Characteristics

This compound functions as a potent Michael acceptor. The Michael addition is a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.org In the case of this compound, the presence of the conjugated dicarbonyl system makes the molecule susceptible to nucleophilic attack at the β-carbon position. masterorganicchemistry.comchemistrysteps.com

This reactivity is central to its biological interactions. For instance, this compound readily reacts with biological nucleophiles such as the thiol group of cysteine residues in proteins. nih.gov This covalent modification can alter protein structure and function, a key mechanism in its biological effects. nih.gov The reaction involves the 1,4-addition of the nucleophile to the quinone ring system, leading to the formation of a stable adduct. wikipedia.orgchem-station.com The electrophilic potential of this compound is further demonstrated by its reactions with NADPH, which can occur in oxygen-dependent hepatic enzyme systems. nih.gov

Redox Chemistry and Radical Pathways

The redox properties of this compound are fundamental to its chemical and biological activity, involving the transfer of one or two electrons to form reactive radical species. researchgate.net

Generation of Semiquinone and Hydroquinone Radicals

This compound can undergo a one-electron reduction to form a semiquinone radical anion. researchgate.net This species is a key intermediate in its redox cycling. A subsequent one-electron reduction converts the semiquinone radical to a hydroquinone. researchgate.net These reduction steps can be catalyzed by various flavoproteins. nih.gov The semiquinone radical is relatively stable and can be detected using techniques like electron spin resonance spectroscopy. Under aerobic conditions, the semiquinone radical can be reoxidized back to the parent quinone, a process that can generate reactive oxygen species. researchgate.net

Enzymatic Reduction Mechanisms (e.g., Cytochrome P450 Reductase, DT-Diaphorase)

Two primary types of flavoenzymes are involved in the reduction of quinones: those that catalyze one-electron transfers and those that catalyze two-electron transfers.

Cytochrome P450 Reductase: This enzyme is a one-electron transfer flavoprotein that reduces quinones to their semiquinone radicals. nih.gov This process is often the initial step in the redox cycling of naphthoquinones.

DT-Diaphorase (NAD(P)H:quinone acceptor oxidoreductase or NQO1): In contrast, DT-diaphorase is a FAD-containing reductase that catalyzes the two-electron reduction of quinones directly to their stable hydroquinone form. researchgate.netresearchgate.net This two-electron reduction is generally considered a detoxification pathway because it bypasses the formation of the reactive semiquinone radical, thus preventing redox cycling and the associated production of reactive oxygen species. johnshopkins.edu However, the resulting hydroquinones can still be susceptible to autoxidation. nih.gov

Below is a table summarizing the kinetic parameters for the reduction of a related compound, naphthazarin, by these enzymes.

EnzymeSubstrateKm (NADPH)Km (Quinone)Vmax
DT-DiaphoraseNaphthazarin68 µM0.92 µM1300 nmol/min/µg
NADPH-Cytochrome P450 ReductaseNaphthazarin10.5 µM2.3 µM46 nmol/min/µg

This data is for Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) and is presented for illustrative purposes of enzymatic quinone reduction. nih.gov

Superoxide (B77818) Anion Formation

A critical aspect of the redox chemistry of this compound is the formation of the superoxide anion radical (O₂⁻). nih.gov This occurs when the semiquinone radical, formed via one-electron reduction, transfers its electron to molecular oxygen (O₂). researchgate.net This process regenerates the parent quinone, which can then re-enter the reduction cycle, leading to a continuous production of superoxide anions. acs.org

The formation of superoxide was demonstrated in rat hepatocytes in the presence of NAD and NADPH. nih.gov This production was inhibited by superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, confirming the identity of the reactive oxygen species. nih.gov This redox cycling and subsequent generation of superoxide are significant contributors to the oxidative stress induced by this compound. nih.gov

Photochemical Transformations

This compound exhibits rich photochemical reactivity upon exposure to light.

Photo-Induced Reactions with Organic Substrates

Upon irradiation, this compound can be excited to its singlet and subsequently its triplet excited states. ustc.edu.cn The triplet state of this compound is a reactive intermediate capable of participating in various photochemical reactions.

One notable reaction is hydrogen abstraction from suitable hydrogen donors. For example, when irradiated in the presence of substrates like 2-propanol or toluene, the excited triplet state of this compound can abstract a hydrogen atom to form a ketyl radical. researchgate.net

Furthermore, photoirradiation of substituted 1,2-naphthoquinones can lead to intramolecular photoredox reactions. nih.govresearchgate.net These reactions can result in the formation of oxacycles through the functionalization of a C-H bond positioned close to the excited carbonyl group. nih.gov In the presence of certain nucleobases like adenine, photo-excited this compound can undergo a multistep process involving electron transfer followed by proton transfer, leading to the formation of the NQ•-H radical. ustc.edu.cn Other studies on the related 1,4-naphthoquinone have shown that it can undergo [2+2]-photocycloadditions with alkenes to form cyclobutane (B1203170) adducts. mdpi.com

Intramolecular Isomerization Processes

This compound and its derivatives can undergo several types of intramolecular isomerization reactions, which are often initiated by photochemical activation. These processes lead to significant structural rearrangements and the formation of diverse products, including quinone methides, cyclized compounds, and ketenes. Mechanistic studies have revealed that the specific reaction pathway and product distribution are highly dependent on the substitution pattern of the this compound core and the reaction conditions.

One notable intramolecular process involves the photochemical rearrangement of certain this compound derivatives into quinone methides. For instance, in the photochemical reaction of this compound with arylaldehydes, the resulting 4-alkyl-1,2-naphthalenediol products are sensitive to air and are oxidized to the corresponding quinones. These quinones have been reported to undergo intramolecular isomerization to form quinone methides when subjected to chromatography on silica (B1680970) gel.

More recent and detailed investigations have focused on intramolecular photoredox reactions of specifically substituted this compound derivatives. These reactions can proceed via a hydrogen atom transfer (HAT) mechanism, leading to the formation of cyclized products. The course of these reactions is intricately controlled by the substituents on the naphthoquinone ring.

A well-established example of intramolecular isomerization is the photo-Wolff rearrangement of 2-diazo-1,2-naphthoquinone. This reaction is of significant importance in photolithography and proceeds through the expulsion of nitrogen gas to form a highly reactive ketene (B1206846) intermediate, which can then be trapped by various nucleophiles.

Detailed studies by Ando, Suzuki, and coworkers have elucidated the intramolecular photoredox reactions of substituted 1,2-naphthoquinones, which lead to the formation of oxacyclic products. nih.govtitech.ac.jptitech.ac.jpnih.gov These reactions represent a net C-H functionalization at a position proximal to the excited carbonyl group of the quinone. nih.govnih.gov The mechanism is proposed to involve the initial photoexcitation of the naphthoquinone, followed by an intramolecular hydrogen atom transfer (HAT). nih.gov

For certain derivatives, this HAT is followed by a single-electron transfer (SET) to form a zwitterionic intermediate, which then cyclizes. titech.ac.jp The stereochemical outcome of these reactions is often highly specific, allowing for the enantioselective synthesis of complex natural products like spiroxin C and preussomerins. titech.ac.jpnih.gov

A study on a 1,4-naphthoquinone derivative, MNQ, has proposed the formation of a quinone methide intermediate (1,3-QM) with zwitterionic character via a 1,4-proton transfer process. This intermediate then tautomerizes to a 1,2-QM, which subsequently undergoes electrocyclization. acs.org This highlights the potential for quinone methide intermediates in the intramolecular rearrangements of naphthoquinone systems.

The viability and outcome of these photochemical reactions are highly dependent on the structure of the chromophore, particularly the position and number of methoxy (B1213986) substituents. researchgate.net For example, the photochemical reaction of a chiral, non-racemic this compound derivative has been shown to proceed with high stereoretention to yield an enantioenriched spiroacetal, demonstrating the synthetic utility of these intramolecular processes. researchgate.net

Table 1: Selected Data from Intramolecular Photoredox Cyclization of a this compound Derivative

Starting MaterialReaction ConditionsProductYieldSpectroscopic Data (Selected)
5-Methoxy-8-(tetrahydropyran-2-yloxy)-1,2-naphthoquinone derivativehv (LED, 448 nm), MeCNCyclized spiroacetal productNot explicitly stated in abstract, but reaction is described as clean.1H NMR, 13C NMR, IR, and HRMS data are available for characterization of similar products. titech.ac.jp

The photo-Wolff rearrangement is a classic example of an intramolecular reaction involving a derivative of this compound, namely 2-diazo-1,2-naphthoquinone (a diazonaphthoquinone, DNQ). nih.govwikipedia.org This reaction is fundamental to the function of DNQ-based photoresists used in the microelectronics industry. Upon irradiation with UV light, 2-diazo-1,2-naphthoquinone loses nitrogen gas (N₂) and rearranges to form a highly reactive ketene intermediate, 1H-inden-1-ylidenemethanone. nih.govwikipedia.orgresearchgate.net

The mechanism of the photo-Wolff rearrangement has been a subject of extensive study and debate. It can proceed through either a concerted pathway, where the loss of nitrogen and the 1,2-rearrangement occur simultaneously, or a stepwise pathway involving a carbene intermediate (1-oxo-2(1H)-naphthalenylidene). nih.govresearchgate.net Femtosecond infrared spectroscopy studies have provided evidence that the reaction can proceed largely via a concerted mechanism, with the ketene forming within 300 femtoseconds after photoexcitation. nih.govresearchgate.net However, trapping experiments have also confirmed the existence of a minor reaction path through the carbene intermediate. nih.gov

The highly reactive ketene intermediate can be trapped by nucleophiles present in the reaction medium. For example, in the presence of water, it forms indene-3-carboxylic acid, while in the presence of methanol (B129727), it yields methyl indene-3-carboxylate. nih.gov This reactivity is the basis for the change in solubility of the photoresist during the lithographic process.

Table 2: Products from the Photo-Wolff Rearrangement of 2-Diazo-1,2-naphthoquinone in the Presence of a Trapping Agent

Starting MaterialReaction ConditionsTrapping AgentIntermediateFinal ProductObservations
2-Diazo-1,2-naphthoquinonePhotolysis (e.g., 800 nm laser)Methanol (MeOH)1H-Inden-1-ylidenemethanone (ketene)Methyl 1H-indene-3-carboxylateA 10% conversion was achieved after 11 minutes of irradiation. nih.gov
2-Diazo-1,2-naphthoquinonePhotolysisMethanol (MeOH)1-Oxo-2(1H)-naphthalenylidene (carbene)2-Methoxy-1-naphtholThis product arises from the trapping of the carbene intermediate, confirming the stepwise pathway. nih.gov

Biological Activities and Molecular Mechanisms of Action

Metabolic Origins and Environmental Presence

1,2-Naphthoquinone (1,2-NQ) is recognized as a secondary metabolite of naphthalene (B1677914), a common polycyclic aromatic hydrocarbon. wikipedia.orgnih.gov In biological systems, particularly in mammals, naphthalene undergoes enzymatic conversion primarily in the liver, which can lead to the formation of intermediate compounds, including 1,2-NQ. nih.gov This metabolic process involves the transformation of naphthalene into naphthalene-1,2-oxide, which then gives rise to this compound. wikipedia.org

The formation of 1,2-NQ as a metabolite is significant due to its high reactivity. Research has shown that it is an electrophilic compound capable of covalently binding to cellular components. acs.orgnih.gov Studies involving murine Clara cells, a type of lung cell, demonstrated that after exposure to naphthalene, this compound was a major metabolite that covalently bound to the cysteine residues of cellular proteins. acs.org This binding activity underscores its role as a reactive intermediate in the toxicity associated with naphthalene exposure. acs.orgnih.gov

Beyond its role as a biological metabolite, this compound is a recognized environmental pollutant found in ambient air. nih.govnih.gov A primary source of environmental 1,2-NQ is the combustion of fossil fuels, and it is a notable component of diesel exhaust particles (DEPs). wikipedia.orgnih.govnih.gov Diesel engines release significant amounts of contaminants, and 1,2-NQ is one of the harmful organic compounds carried on the fine particulate matter in the exhaust. nih.govca.gov These particles are typically smaller than one micrometer and can be easily inhaled. ca.gov

Research has quantified the concentration of 1,2-NQ in diesel emissions, though values can vary depending on the engine type and fuel. One study calculated a concentration of 13.7 µg of 1,2-NQ per gram of diesel exhaust particles. nih.gov Another analysis estimated the concentration of 1,2-NQ in tests using different engines and fuels to be in the range of 10 to 340 µg per liter. nih.gov The presence of 1,2-NQ and other quinones in diesel exhaust is believed to contribute to the toxic potential of these pollutants. nih.gov

Table 1: Reported Concentrations of this compound in Diesel Exhaust

Source/Study Concentration Reference
Cho et al. (2014) 13.7 µg/g of DEP nih.gov
Jakober et al. (2007) 10 - 340 µg/L nih.gov

Mechanistic Toxicology and Cellular Pathologies

A primary mechanism through which this compound exerts its toxic effects is by promoting the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov Quinones are highly reactive molecules that can act as prooxidants by reducing molecular oxygen to form ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). nih.govnih.gov This production of ROS can overwhelm a cell's antioxidant defenses, causing a state of severe oxidative stress. nih.gov

This oxidative stress results in significant damage to essential cellular macromolecules. nih.gov

Lipid Damage: Exposure to 1,2-NQ has been shown to induce the formation of lipoperoxides, indicating oxidative damage to membrane lipids (lipid peroxidation). nih.govmdpi.com This process can alter the structure and fluidity of cell membranes. mdpi.com

Protein Damage: As an electrophile, 1,2-NQ can form covalent bonds with tissue nucleophiles, particularly proteins. nih.gov It can bind to cysteine residues, leading to protein damage and dysfunction. acs.org This alkylation of cellular proteins is a key mechanism of cell damage. nih.gov

DNA Damage: ROS generated by 1,2-NQ can react with the nitrogenous bases and the deoxyribose backbone of DNA. mdpi.com This interaction can lead to oxidative DNA damage, which has been linked to genotoxicity and carcinogenesis. nih.govmdpi.com

The mitochondria are a principal source of cellular ROS and play a critical role in the oxidative stress induced by this compound. nih.govnih.gov During normal cellular respiration, electrons can leak from the mitochondrial electron transport chain and prematurely reduce oxygen to form superoxide, the proximal mitochondrial ROS. nih.govyoutube.com

Research has directly implicated mitochondria as the source of ROS following exposure to 1,2-NQ. In a study using human pulmonary epithelial cells, exposure to 1,2-NQ led to an increased production of hydrogen peroxide. nih.gov The authors of that study demonstrated that the mitochondria were the specific source of this H₂O₂ production. nih.gov This finding highlights that 1,2-NQ disrupts mitochondrial function, leading to an increase in ROS generation, which then drives the cellular damage associated with oxidative stress. nih.govacs.org

Covalent Modification of Cellular Components

This compound (1,2-NQ) is an electrophilic molecule, a characteristic that allows it to readily react with and covalently modify various cellular macromolecules. This reactivity is central to its biological effects, leading to the alkylation of proteins and the formation of DNA adducts, which underpins its toxicity.

Alkylation of Proteins (e.g., Cysteine Residues)

The electrophilic nature of 1,2-NQ makes it highly reactive toward nucleophilic amino acid residues in proteins, particularly the thiol group of cysteine. nih.govnih.gov This interaction results in the covalent modification, or alkylation, of the protein, which can alter its structure and function.

Studies have demonstrated that 1,2-NQ can covalently bind to and inhibit the function of the cAMP response element-binding protein (CREB), a key transcription factor. This modification occurs on conserved cysteine residues that are critical for the protein's ability to bind to DNA. The interaction can be blocked by the presence of sulfhydryl-containing agents like dithiothreitol (B142953) (DTT), confirming the specific reactivity of 1,2-NQ towards thiol groups.

Beyond specific transcription factors, 1,2-NQ has been shown to form adducts with a range of other proteins. Research has detected 1,2-NQ adducts on blood proteins such as albumin and hemoglobin following exposure. wikipedia.org More detailed analysis using high-resolution mass spectrometry has identified that in addition to cysteine, 1,2-NQ can also form covalent bonds with lysine (B10760008) and histidine residues on various proteins. nih.gov

Table 1: Documented Protein Targets and Modified Residues of this compound

Protein TargetModified Amino Acid Residue(s)Consequence of Modification
cAMP response element-binding protein (CREB)CysteineInhibition of DNA binding activity
HemoglobinNot specified (adducts detected)Biomarker of exposure
AlbuminNot specified (adducts detected)Biomarker of exposure
General ProteinsCysteine, Lysine, HistidineAlteration of protein structure and function
DNA Adduct Formation and Genotoxicity

The genotoxicity of 1,2-NQ is largely attributed to its capacity to interact with DNA and form covalent adducts, which are sites of DNA damage that can lead to mutations if not repaired. nih.govoup.com Research has uncovered at least two distinct pathways through which 1,2-NQ can cause this damage. nih.gov

The first mechanism involves the direct alkylation of DNA bases, similar to its reaction with proteins. The second, more indirect mechanism involves the non-enzymatic transformation of 1,2-NQ itself. Under physiological conditions, 1,2-NQ can be oxidized to form a highly reactive intermediate, a 1,2-NQ-epoxide. nih.gov This epoxide is a potent electrophile that readily attacks DNA, forming bulky adducts, particularly with the base 2'-deoxyguanosine. nih.gov The formation of these adducts suggests that the genotoxicity of 1,2-NQ stems not only from direct reaction or oxidative stress but also from its conversion into an intermediate polycyclic aromatic hydrocarbon (PAH)-epoxide that covalently binds to DNA. nih.gov Studies have confirmed that 1,2-NQ is significantly more potent in forming DNA adducts than its parent compound, naphthalene. nih.gov

Table 2: Mechanisms of this compound-Induced DNA Adduct Formation

MechanismDescriptionKey Intermediate
Direct AlkylationThis compound acts as an electrophile, directly reacting with nucleophilic sites on DNA bases.This compound
Non-Enzymatic OxidationThis compound is oxidized under physiological conditions to form a more reactive epoxide intermediate, which then binds to DNA.This compound-epoxide

Interference with DNA Topoisomerases

This compound disrupts normal DNA processing by acting as a "poison" for essential nuclear enzymes known as type II topoisomerases. These enzymes resolve topological problems in DNA by creating and then resealing transient double-strand breaks. nih.gov By interfering with this process, 1,2-NQ converts these helpful enzymes into cellular toxins that generate permanent DNA damage. nih.govacs.org

Topoisomerase IIα and IIβ Poisoning

Research has established that 1,2-NQ is a poison for both human topoisomerase IIα (Topo IIα) and topoisomerase IIβ (Topo IIβ). acs.orgresearchgate.net It functions by stabilizing the "cleavage complex," an intermediate state where the enzyme is covalently bound to the broken ends of the DNA. researchgate.net This action prevents the enzyme from completing its catalytic cycle and re-ligating the DNA strands.

Studies comparing its effect on the two isoforms have found that 1,2-NQ is a more potent and efficacious poison against Topo IIα than Topo IIβ. nih.govacs.org For example, at a concentration of 50 μM, 1,2-NQ was shown to induce approximately 25% double-stranded DNA cleavage mediated by Topo IIα, compared to about 14% for Topo IIβ. nih.gov

Table 3: Efficacy of this compound as a Topoisomerase II Poison

Enzyme IsoformObserved EffectRelative Efficacy
Topoisomerase IIαStabilizes the enzyme-DNA cleavage complex, inducing DNA breaks.More potent and efficacious poison.
Topoisomerase IIβStabilizes the enzyme-DNA cleavage complex, inducing DNA breaks.Less efficacious than against Topoisomerase IIα.
Induction of DNA Double-Strand Breaks

The direct consequence of poisoning topoisomerase II is the accumulation of stable cleavage complexes, which are essentially protein-linked DNA double-strand breaks (DSBs). acs.orgnih.gov When cellular machinery such as DNA or RNA polymerases collides with these roadblocks, the transient breaks are converted into permanent, highly cytotoxic DNA lesions. nih.gov 1,2-NQ has been shown to enhance the levels of these enzyme-mediated DSBs significantly. nih.gov This ability to fragment the genome is believed to be a major contributor to the observed cytotoxicity and genotoxicity of 1,2-NQ. nih.govacs.org

Covalent vs. Interfacial Poison Mechanisms

Topoisomerase II poisons are broadly classified into two categories based on their mechanism of action: interfacial and covalent. acs.orgnih.gov

Interfacial poisons interact non-covalently at the interface between the enzyme and the DNA. They typically insert themselves into the DNA gap created by the enzyme, physically blocking the re-ligation step. Etoposide is a classic example. acs.org

Covalent poisons contain reactive groups that form a covalent bond directly with the enzyme, often targeting sulfhydryl groups on cysteine residues. nih.gov This adduction alters the enzyme's conformation, which in turn enhances DNA cleavage, often by affecting the closing of the enzyme's N-terminal "gate." acs.orgnih.gov

Sensitivity to Reducing Agents : The activity of 1,2-NQ against Topo IIα is eliminated by sulfhydryl agents (like DTT), which would disrupt a covalent bond to a cysteine residue but not affect an interfacial poison. acs.org

Enzyme Inactivation : When 1,2-NQ is incubated with the enzyme before the addition of DNA, it inhibits the enzyme's ability to cleave DNA, a hallmark of covalent poisons that is not seen with interfacial ones. acs.orgacs.org

Stable Complex Formation : 1,2-NQ induces the formation of highly stable, long-lasting covalent Topo IIα-DNA cleavage complexes. acs.org

For Topoisomerase IIβ, the mechanism also appears to be at least partly covalent, as its activity is blocked by a sulfhydryl reagent. nih.govacs.org However, the results are less definitive. The activity is less sensitive to certain reducing agents, and its reduced form, 1,2-dihydroxynaphthalene, retains high activity against the β isoform, suggesting that it may also act as an interfacial poison against this specific enzyme. nih.govacs.orgacs.org

Table 4: Comparison of Topoisomerase II Poison Mechanisms and this compound Activity

CharacteristicInterfacial Poison (e.g., Etoposide)Covalent PoisonThis compound (on Topo IIα)
Mode of Interaction Non-covalent, at enzyme-DNA interfaceCovalent bond with enzymeConsistent with covalent binding
Effect of Reducing Agents No effectActivity is abrogatedActivity is abrogated
Pre-incubation with Enzyme No effect on subsequent cleavageInactivates enzymeInactivates enzyme
Primary Mechanism Blocks DNA ligationIncreases DNA cleavageIncreases DNA cleavage

Modulation of Key Cellular Pathways

The chemical compound this compound (1,2-NQ) has been shown to interact with and modulate several key cellular signaling pathways. These interactions are central to its biological activities and toxicological profile. The following subsections detail the specific molecular mechanisms through which 1,2-NQ exerts its effects.

Inhibition of KappaB Kinase b (IKKβ)

This compound has been identified as a suppressor of the IκB kinase β (IKKβ)/NF-κB signaling pathway. researchgate.net In studies involving lipopolysaccharide (LPS)-challenged RAW264.7 macrophage cells, exposure to 1,2-NQ led to a decrease in nitric oxide (NO) production. This was attributed to a reduction in the production of inducible nitric oxide synthase (iNOS). researchgate.net The underlying mechanism involves the diminished phosphorylation of IκBα, a critical step for the activation of the nuclear transcription factor-κB (NF-κB). researchgate.net Further investigations using IKKβ-transfected cells and recombinant IKKβ protein confirmed that 1,2-NQ directly curtails the phosphorylation of IκB by inhibiting the enzymatic activity of IKKβ. researchgate.net Similar inhibitory effects on this signaling pathway have also been observed in the lungs of mice exposed to LPS, highlighting the in vivo relevance of this mechanism. researchgate.net This disruption of the IKKβ/NF-κB signaling cascade represents a significant pathway through which 1,2-NQ can influence inflammatory responses. researchgate.netfrontiersin.org

Alteration of Protein Tyrosine Phosphatase 1B (PTP1B) Activity and Insulin (B600854) Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. lookchem.comucl.ac.uk this compound has been shown to be a vulnerable target for this phosphatase. frontiersin.orgresearchgate.net The inhibitory effects of 1,2-NQ on PTP1B activity can alter the insulin signaling pathway. frontiersin.orgresearchgate.net This interaction suggests a potential for 1,2-NQ and its derivatives to be explored as a new therapeutic target for the treatment of type 2 diabetes. frontiersin.orgresearchgate.net The regulation of PTP1B is complex, involving post-translational modifications such as phosphorylation and proteolytic cleavage. nih.gov Its dephosphorylation activity extends to the insulin receptor (IR) and its substrates, as well as to Janus kinase 2 (JAK2) in the leptin pathway. lookchem.comnih.gov By inhibiting PTP1B, 1,2-NQ can potentially enhance insulin sensitivity. lookchem.com

Aryl Hydrocarbon Receptor (AhR) Agonism and Gene Expression

This compound has been identified as a direct ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a pivotal role in regulating the expression of a wide variety of genes. nih.gov The AhR is involved in numerous biological and toxicological processes. nih.gov Studies have demonstrated that 1,2-NQ can directly bind to both the mouse and human AhR, leading to the activation of the canonical AhR signaling pathway and subsequent AhR-dependent gene expression. nih.gov This activation requires the aryl hydrocarbon nuclear translocator (ARNT). nih.gov Upon ligand binding, the AhR translocates to the nucleus and forms a heterodimer with ARNT. This complex then binds to specific DNA sequences known as aryl hydrocarbon response elements, which are located in the regulatory regions of target genes, thereby modulating their transcription. researchgate.netnih.gov

Effects on Keap1/Nrf2 Pathway

The Keap1/Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. acs.orgelsevierpure.com this compound has been shown to directly interact with Kelch-like ECH-associated protein 1 (Keap1), the negative regulator of the transcription factor Nrf2. acs.org Specifically, 1,2-NQ can arylate the reactive thiol groups of Keap1. acs.org This modification of Keap1 leads to the activation of Nrf2 and the subsequent upregulation of its downstream target genes, which are involved in detoxification and antioxidant responses. acs.org Studies in primary mouse hepatocytes have shown that this Nrf2 activation is essential for protecting cells from the toxicity of 1,2-NQ. acs.org Deletion of Nrf2 enhanced the chemical modification of cellular proteins by 1,2-NQ and increased its toxicity, while deletion of Keap1 reduced the covalent binding and cellular toxicity of 1,2-NQ. acs.org This highlights the crucial role of the Keap1/Nrf2 system in mitigating the harmful effects of 1,2-NQ exposure. acs.org

Inhibition of Sepiapterin (B94604) Reductase

Sepiapterin reductase (SPR) is an NADPH-dependent enzyme that catalyzes the final step in the biosynthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several enzymes, including nitric oxide synthases. researchgate.netacs.org Research has indicated that quinones can react with and inhibit the activity of sepiapterin reductase. researchgate.net Among various quinones studied, 1,2-NQ has been identified as one of the most potent inhibitors of sepiapterin reduction. researchgate.net This inhibition of SPR by 1,2-NQ can control a key enzyme necessary for the biosynthesis of a major cofactor involved in the generation of mediators that regulate important physiological functions. researchgate.net The inhibition of SPR leads to an accumulation of its substrate, sepiapterin, which can serve as a biomarker for SPR inhibition. frontiersin.org

Impact on Cellular Bioenergetics and Reducing Equivalents

This compound significantly impacts cellular bioenergetics, primarily through its ability to undergo redox cycling and interact with reducing equivalents like NADPH. frontiersin.org The redox cycling of 1,2-NQ involves the transfer of an electron to form a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals. This process can lead to sustained oxidant generation and contributes to its cytotoxicity.

Studies have shown that 1,2-NQ can interact with NADPH, and this interaction is linked to its electrophilic potential. frontiersin.org This consumption of NADPH, a key reducing equivalent, can disrupt the cellular redox balance. The production of reactive oxygen species (ROS) by 1,2-NQ has been observed in various cell types. For instance, in pulmonary epithelial cells, 1,2-NQ exposure leads to increased hydrogen peroxide production, with mitochondria identified as the source. acs.org This mitochondrial ROS production can lead to cellular damage. Furthermore, the interaction of 1,2-NQ with components of the electron transport chain can disrupt mitochondrial function, affecting cellular respiration and ATP production.

Data Tables

Table 1: Effects of this compound on Key Cellular Pathways

Cellular PathwayKey Protein TargetEffect of 1,2-NQDownstream ConsequenceReference(s)
NF-κB Signaling IKKβInhibition of enzymatic activityDecreased IκBα phosphorylation, reduced NF-κB activation, and decreased iNOS/NO production. researchgate.netfrontiersin.org
Insulin Signaling PTP1BInhibition of phosphatase activityAlteration of insulin signaling pathway, potential for increased insulin sensitivity. frontiersin.orglookchem.comresearchgate.net
AhR Signaling AhRDirect ligand binding and agonismActivation of AhR-dependent gene expression. nih.gov
Nrf2 Pathway Keap1Arylation of reactive thiolsActivation of Nrf2 and upregulation of antioxidant and detoxification genes. acs.org
BH4 Biosynthesis Sepiapterin ReductaseInhibition of enzymatic activityReduced production of tetrahydrobiopterin (BH4). researchgate.net

Table 2: Impact of this compound on Cellular Bioenergetics

Bioenergetic ParameterEffect of 1,2-NQMechanismReference(s)
Reactive Oxygen Species (ROS) Increased productionRedox cycling and mitochondrial dysfunction. frontiersin.orgacs.org
Reducing Equivalents (NADPH) ConsumptionInteraction with 1,2-NQ during redox cycling. frontiersin.org
Mitochondrial Respiration DisruptionInteraction with electron transport chain components.

Inflammatory Response Elicitation

Exposure to this compound can trigger a significant inflammatory response in various cell types. nih.govnih.gov This pro-inflammatory effect is largely mediated by the oxidative stress induced by the compound. The increased production of ROS can activate key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov

Studies have demonstrated that 1,2-NQ exposure leads to the increased expression and release of several pro-inflammatory cytokines and mediators. In human lung cells, for example, 1,2-NQ has been shown to increase the levels of interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, it can induce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov The elicitation of this inflammatory cascade contributes to the tissue damage observed upon exposure to this compound. nih.govnih.govmdpi.com

Cytotoxicity and Cell Death Mechanisms (e.g., Apoptosis)

The culmination of mitochondrial dysfunction, GSH depletion, oxidative stress, and inflammation is cytotoxicity and, ultimately, cell death. nih.govresearchgate.net this compound is a known cytotoxic and genotoxic agent. nih.gov The mechanisms of cell death induced by 1,2-NQ are multifaceted and often involve the activation of programmed cell death, or apoptosis. nih.govnih.gov

The apoptotic process initiated by 1,2-NQ can be triggered by both extrinsic and intrinsic pathways. The intrinsic, or mitochondrial, pathway is activated by the severe mitochondrial damage and oxidative stress caused by the compound. This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. nih.gov Cytochrome c then participates in the formation of the apoptosome, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. Specifically, the activation of caspase-9 and the subsequent activation of caspase-3 have been observed following exposure to naphthoquinone derivatives. nih.gov

Furthermore, this compound has been identified as a poison for human type II topoisomerases. acs.org By stabilizing the enzyme-DNA cleavage complex, it leads to the accumulation of double-stranded DNA breaks, a potent trigger for apoptosis. acs.org The induction of apoptosis is also regulated by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, with 1,2-NQ and its derivatives shown to upregulate Bax and downregulate Bcl-2. nih.gov

Pharmacological Potential and Therapeutic Applications

Antineoplastic and Antiproliferative Activities

The same mechanisms that underlie the toxicity of this compound also form the basis for its investigation as a potential anticancer agent. The ability of naphthoquinones to induce oxidative stress, deplete GSH, inhibit topoisomerase II, and trigger apoptosis makes them attractive candidates for cancer chemotherapy, as cancer cells are often more vulnerable to these insults than normal cells. nih.govcsir.co.za

Numerous studies have explored the antineoplastic and antiproliferative activities of this compound and its derivatives against various cancer cell lines. nih.govresearchgate.netmdpi.commdpi.com For instance, metal complexes of this compound thiosemicarbazone have demonstrated effective inhibition of MCF-7 human breast cancer cell growth. nih.gov The mechanism of action for some of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. nih.gov

Derivatives of this compound have been shown to induce cell cycle arrest, typically at the G2/M phase, preventing cancer cells from progressing through mitosis. nih.gov This cell cycle arrest is often accompanied by the modulation of key regulatory proteins, including cyclins and cyclin-dependent kinases. nih.gov Furthermore, the pro-apoptotic effects of these compounds are a key component of their anticancer activity, with studies demonstrating the activation of caspase cascades and the modulation of apoptotic regulatory proteins in cancer cells. nih.govnih.gov The selective generation of ROS in cancer cells, which often have a compromised antioxidant defense system, is another strategy by which naphthoquinones exert their antiproliferative effects. nih.govmdpi.com

Antimicrobial Efficacy

Naphthoquinones exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and viruses. This activity is largely attributed to their redox properties, which can disrupt cellular processes essential for microbial survival.

Naphthoquinones have demonstrated activity against both Gram-positive and Gram-negative bacteria. Naturally occurring naphthoquinones like plumbagin, shikonin (B1681659), and juglone (B1673114) are particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

The mechanisms of antibacterial action are diverse and multi-targeted. A primary mechanism involves the generation of reactive oxygen species (ROS) through redox cycling. These ROS, such as superoxide anions and hydrogen peroxide, induce oxidative stress, which can damage DNA, proteins, and lipids, leading to bacterial cell death. Another significant mechanism is the inhibition of essential bacterial enzymes. Naphthoquinones have been shown to inhibit DNA gyrase and topoisomerases, enzymes crucial for DNA replication and repair. They can also interfere with the bacterial electron transport chain, uncoupling oxidative phosphorylation and depleting cellular ATP. Furthermore, some naphthoquinone derivatives can inhibit bacterial efflux pumps, which are responsible for antibiotic resistance, and can cure bacterial plasmids.

The antifungal properties of naphthoquinones are well-documented against a range of pathogenic fungi, including yeasts like Candida species and Cryptococcus neoformans, as well as filamentous fungi.

The primary mechanism of antifungal action is believed to be the induction of oxidative stress through the generation of ROS, which destabilizes mitochondrial integrity and impairs cellular respiration. This leads to damage of crucial cellular components and ultimately fungal cell death. Another proposed mechanism is the disruption of the fungal cell membrane's permeability, causing leakage of essential intracellular contents like nucleotides. For example, shikonin and its derivatives have shown potent activity against several fungal pathogens, in some cases stronger than the standard antifungal drug fluconazole. Studies have also demonstrated synergistic effects when certain naphthoquinones, like 2-methoxynaphthalene-1,4-dione (2-MNQ), are combined with conventional antifungal drugs such as Amphotericin B, potentially allowing for lower, less toxic doses of the established drug.

CompoundFungal SpeciesMIC Value (µg/mL)Source
ShikoninCandida krusei4
ShikoninSaccharomyces cerevisiae4
DeoxyshikoninCandida krusei4
2-methoxynaphthalene-1,4-dione (2-MNQ)Cryptococcus neoformans3.12 - 12.5
2,3-dibromonaphthalene-1,4-dione (2,3-DBNQ)Candida species<1.56 - 6.25
PlumbaginCandida albicans0.78

Naphthoquinones and their derivatives have been investigated for their activity against several viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and poliovirus. The antiviral mechanisms are varied and can target different stages of the viral life cycle.

One identified mechanism of action is the inhibition of the Na+, K+-ATPase enzyme. This enzyme's activity is crucial for the replication of certain viruses like HSV-1. A synthetic naphthoquinone, 2-hydroxy-3-(2-thienyl)-1,4-naphthoquinone (AN-06), was found to decrease Na+, K+-ATPase activity in HSV-1 infected cells, suggesting this inhibition is linked to its antiviral effect. Other naphthoquinone derivatives are thought to interfere with viral enzymes such as proteases and integrases, which are essential for viral replication and integration into the host genome. The development of new derivatives continues to be an active area of research, with studies exploring various substitutions on the naphthoquinone structure to enhance antiviral potency.

Antiparasitic Actions

Naphthoquinones are recognized for their activity against various parasites, most notably Trypanosoma cruzi, the causative agent of Chagas disease. An early study in 1978 evaluated the effects of both 1,2- and 1,4-naphthoquinone (B94277) against T. cruzi, although these specific parent compounds were not found to be effective at reducing the parasite's infectivity at the tested concentrations. mdpi.com

However, subsequent research has shown that many naphthoquinone derivatives possess significant trypanocidal activity. The primary mechanism of action against T. cruzi is the disruption of the parasite's mitochondrial function. Naphthoquinones can interfere with the mitochondrial electron transport chain, leading to a collapse of the mitochondrial membrane potential and an increase in the production of ROS. This oxidative stress is particularly detrimental to parasites, which are often more sensitive to it than mammalian cells, leading to parasite death.

For example, β-lapachone, a well-studied naphthoquinone, induces the release of superoxide anions and hydrogen peroxide in T. cruzi. More recent studies on novel naphthoquinone derivatives have identified specific parasitic enzymes, such as glycosomal glycerol (B35011) kinase and glycosomal glyceraldehyde-3-phosphate dehydrogenase, as potential molecular targets. The ability of naphthoquinones to act on multiple targets within the parasite provides a molecular basis for their potent antiparasitic activity and makes them promising candidates for the development of new antiparasitic drugs.

Antimalarial Activity (e.g., Atovaquone (B601224) Analogs)

While the 1,4-naphthoquinone derivative atovaquone is a well-established antimalarial drug, research into the antimalarial potential of its this compound isomers is an active area of investigation. Studies have shown that aminonaphthoquinones, including 4-amino-1,2-naphthoquinone (B1620441) analogs, exhibit promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. For instance, some 2-amino-1,4-naphthoquinone analogs have demonstrated potent antimalarial effects.

Although specific IC₅₀ values for a wide range of this compound derivatives are not as extensively documented as their 1,4-isomers, the existing data suggests that the this compound scaffold is a viable starting point for the development of new antimalarial agents. The activity of these compounds is often linked to their ability to interfere with the parasite's mitochondrial electron transport chain, a mechanism similar to that of atovaquone.

Table 1: Antimalarial Activity of Select Naphthoquinone Derivatives This table includes data on 1,4-naphthoquinone derivatives to provide context due to limited specific data on this compound analogs.

Compound Parasite Strain IC₅₀ (µM) Reference
2-Amino-3-chloro-1,4-naphthoquinone P. falciparum (W2 clone) 0.18 researchgate.net
Chloroquine P. falciparum (W2 clone) 0.23 researchgate.net
4-Aminoquinoline hydrazone analogue 2 P. falciparum (K1 strain) 0.026 (72h) nih.gov
Antileishmanial and Antitrypanosomal Properties

Naphthoquinone derivatives have demonstrated significant activity against various protozoan parasites, including Leishmania and Trypanosoma species, the causative agents of leishmaniasis and Chagas disease, respectively.

Antileishmanial Activity: β-lapachone, a derivative of this compound, has shown potent antileishmanial effects. Studies have demonstrated its ability to inhibit the growth of Leishmania amazonensis promastigotes and amastigotes at low micromolar concentrations. bjournal.orgresearchgate.net The mechanism of action is believed to involve the induction of oxidative stress and apoptosis-like cell death in the parasites. bjournal.orgresearchgate.net

Antitrypanosomal Activity: Several this compound derivatives have been investigated for their activity against Trypanosoma cruzi. Research has identified amino naphthoquinone derivatives with significant trypanocidal effects. nih.gov For example, certain synthesized compounds have shown low micromolar IC₅₀ values against both epimastigote and trypomastigote forms of T. cruzi. nih.gov The proposed mechanism of action for some of these derivatives involves the inhibition of trypanothione (B104310) reductase, a crucial enzyme in the parasite's antioxidant defense system. nih.gov

Table 2: Antileishmanial and Antitrypanosomal Activity of this compound Derivatives

Compound Target Organism IC₅₀ (µM) Reference
β-lapachone Leishmania amazonensis (promastigotes) 0.71 (72h) bjournal.org
Lapachol Leishmania amazonensis (promastigotes) 58.85 (72h) bjournal.org
Amino naphthoquinone derivative 2e Trypanosoma cruzi (NINOA & INC-5 strains) 0.43 nih.gov
Amino naphthoquinone derivative 7j Trypanosoma cruzi (NINOA strain) 0.19 nih.gov
Amino naphthoquinone derivative 7j Trypanosoma cruzi (INC-5 strain) 0.92 nih.gov
Benznidazole Trypanosoma cruzi (NINOA strain) 40.67 nih.gov

Anti-inflammatory Properties

The role of this compound and its derivatives in inflammation is complex, with studies indicating both pro- and anti-inflammatory potential. The anti-inflammatory effects of some naphthoquinones are attributed to their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO). nih.gov

Certain synthetic furanonaphthoquinones, which can be considered derivatives of the naphthoquinone scaffold, have been identified as potent inhibitors of NO and prostaglandin (B15479496) E2 (PGE₂) production in lipopolysaccharide (LPS)-activated macrophages. bjournal.org One study found that treatment with this compound could reduce NO levels by potentially decoupling the inducible nitric oxide synthase (iNOS) enzyme. nih.gov However, other research suggests that this compound can also trigger inflammatory pathways, highlighting the need for further investigation to delineate the specific structural requirements for anti-inflammatory activity. researchgate.net

Table 3: Anti-inflammatory Activity of Select Naphthoquinone Derivatives This table includes data on various naphthoquinone derivatives to illustrate the anti-inflammatory potential of the general scaffold.

Compound Assay IC₅₀ (µM) Reference
Furanonaphthoquinone 4 NO Production Inhibition 2.86
Furanonaphthoquinone 5 NO Production Inhibition 0.45
Furanonaphthoquinone 6 NO Production Inhibition 2.68
Furanonaphthoquinone 4 PGE₂ Production Inhibition 1.65
Furanonaphthoquinone 5 PGE₂ Production Inhibition 0.38
Furanonaphthoquinone 6 PGE₂ Production Inhibition 1.29

Neurological and Neuroprotective Effects

Derivatives of this compound have emerged as promising inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

A comparative study of 1,4- and this compound derivatives revealed that 4-substituted-1,2-naphthoquinone derivatives exhibit superior AChE inhibitory activity. nih.gov The unsubstituted this compound showed a 35% inhibition of AChE at a concentration of 50 µM, and this activity was significantly enhanced upon substitution. nih.gov For example, a 4-substituted-1,2-naphthoquinone derivative with a hydroxyl group at the ortho position of the substituent (compound 4h) demonstrated the highest inhibitory activity, with 85% inhibition at 50 µM. nih.gov Docking studies suggest that these this compound derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, contributing to their potent inhibitory action. nih.gov

Table 4: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives

Compound Concentration (µM) % AChE Inhibition Reference
This compound (unsubstituted) 50 35 nih.gov
4-((4-hydroxyphenyl)amino)naphthalene-1,2-dione (4b) 50 ~80 nih.gov
4-((2-hydroxyphenyl)amino)naphthalene-1,2-dione (4h) 50 85 nih.gov

Anticonvulsant Activity

Certain derivatives of this compound have demonstrated notable anticonvulsant properties. A study focusing on amide derivatives of 4-amino-1,2-naphthoquinone found that several of these compounds were effective in established preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

Specifically, compounds such as N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)hexanamide and 4-acetamido-N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)benzamide were identified as the most active in the series, showing efficacy at a dose of 10 mg/kg, which was comparable to the reference antiepileptic drug phenytoin. nih.gov These findings suggest that the 4-amino-1,2-naphthoquinone scaffold is a promising template for the development of new anticonvulsant drugs.

Table 5: Anticonvulsant Activity of 4-Amino-1,2-naphthoquinone Derivatives

Compound MES Test (Active Dose, mg/kg) scPTZ Test (Active Dose, mg/kg) Reference
N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)butyramide 40 - nih.gov
N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)-3-methylbutanamide 20 - nih.gov
N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)hexanamide 10 - nih.gov
4-acetamido-N-(1,2-dihydro-1,2-dioxonaphthalen-4-yl)benzamide 10 - nih.gov

Hemostatic Properties of Select Derivatives

The hemostatic properties of this compound derivatives are not as well-documented as their other biological activities. However, studies on the closely related 1,4-naphthoquinone scaffold provide some insights into the potential effects of these compounds on hemostasis and thrombosis.

One study on a synthetic 1,4-naphthoquinone derivative, NQ304 (2-chloro-3-(4-hexylphenyl)amino-1,4-naphthoquinone), demonstrated potent antiplatelet activity. thieme-connect.com NQ304 was found to inhibit platelet aggregation induced by various agonists and prevented death from pulmonary thrombosis in mice. thieme-connect.com Importantly, this compound did not affect the coagulation cascade, as indicated by its lack of effect on prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and thrombin time (TT). thieme-connect.com This suggests that the antithrombotic effect of this particular naphthoquinone derivative is primarily due to its antiplatelet action rather than anticoagulation. While this study was on a 1,4-naphthoquinone, it highlights a potential area of investigation for this compound derivatives in the context of hemostasis and thrombosis. Further research is needed to determine if this compound derivatives share these antiplatelet properties or possess other effects on the hemostatic system.

Analytical Methodologies for Detection and Characterization

Spectroscopic Techniques

Spectroscopic methods are fundamental in the identification and quantification of 1,2-naphthoquinone and its derivatives. These techniques rely on the interaction of the molecule with electromagnetic radiation to provide information about its structure, concentration, and chemical environment.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a versatile technique for studying this compound, a compound known for its intense color. researchgate.net This method measures the absorption of ultraviolet and visible light by the molecule, providing insights into its electronic transitions. The absorption spectrum of this compound features characteristic bands corresponding to different electronic transitions within the molecule. researchgate.net

Application as Chromogenic Reagent (e.g., this compound-4-Sulfonic Acid Salts for Amines)

A prominent application of this compound derivatives is in the spectrophotometric determination of various compounds, particularly those containing primary and secondary amine groups. The sodium salt of this compound-4-sulfonic acid (also known as Folin's reagent) is widely used as a chromogenic or labeling reagent. researchgate.netresearchgate.netlobachemie.com

This reagent reacts with pharmaceutical amines in a weak alkaline medium through a nucleophilic substitution reaction. researchgate.netscirp.org The reaction typically involves the substitution of the sulfonic acid group at the C4 position by the amino group of the analyte. researchgate.net This process yields intensely colored products, which can be quantified using a spectrophotometer. researchgate.netresearchgate.net The reaction products, such as 4-amino-1,2-naphthoquinone (B1620441) derivatives, are colored, allowing for the colorimetric determination of a wide range of drugs and amino acids. researchgate.netfishersci.atsigmaaldrich.com The stability and sensitivity of these methods make them suitable for quality control analysis in pharmaceutical formulations. researchgate.netscirp.org

Kinetic Spectrophotometric Assays

Kinetic spectrophotometric methods have been developed for the determination of certain pharmaceuticals using this compound derivatives. These assays monitor the rate of the reaction between the reagent and the analyte over time. For instance, the reaction of pentoxifylline (B538998) with this compound-4-sulphonate (NQS) in an alkaline medium produces an orange-colored product with a maximum absorbance at 472 nm. scirp.orgscirp.org

By measuring the absorbance at fixed time intervals, the concentration of the analyte can be determined. scirp.orgnih.gov These kinetic methods, including both initial rate and fixed-time methods, have been successfully applied to the determination of drugs in pharmaceutical tablets. scirp.orgscirp.org The low activation energy of some of these reactions allows them to proceed rapidly, making them suitable for high-throughput screening in quality control laboratories. scirp.org

π→π Absorption Band Analysis*

The electronic spectrum of this compound is characterized by specific absorption bands that arise from electron transitions between molecular orbitals. The absorption spectrum of this compound dissolved in methanol (B129727) shows a strong absorption peak at 249 nm. photochemcad.com A more detailed analysis reveals a strong π→π* transition at a shorter wavelength (around 250 nm) and two weaker π→π* bands at longer wavelengths (e.g., 340 nm and 420 nm). researchgate.net The absorbance at approximately 260 nm is indicative of the presence of aromatic structures, while the weaker bands at longer wavelengths are associated with the C=O functional groups. researchgate.net The analysis of these π→π* absorption bands is crucial for understanding the electronic structure and chromophoric properties of the naphthoquinone ring system. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum provides information about the vibrations of bonds within the molecule. Key characteristic peaks in the IR spectrum of this compound and its derivatives help in structural elucidation. researchgate.netchemicalbook.com For quinones, the most intense feature in the IR spectrum is often assigned to the C=O stretching vibration. researchgate.net The analysis of the IR spectrum, often in conjunction with other techniques like mass spectrometry and NMR, confirms the structure of reaction products, for example, in derivatization reactions with amines. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of this compound and its derivatives in solution. acs.org Both ¹H NMR and ¹³C NMR spectroscopy provide information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.comresearchgate.net

¹H NMR spectra of this compound show distinct signals for the protons on the aromatic ring, and their chemical shifts and coupling patterns are used to confirm the structure. chemicalbook.comresearchgate.net Similarly, ¹³C NMR provides data on the carbon skeleton of the molecule. researchgate.netnih.gov NMR studies are essential for characterizing substituted naphthoquinones and investigating phenomena such as tautomerism and the influence of substituents on the molecular structure. acs.org

Data Tables

Table 1: UV-Visible Spectrophotometry Data for this compound and Related Compounds

Compound Solvent λmax (nm) Molar Absorptivity (ε) Transition Type Reference
This compound Methanol 249 19200 M⁻¹cm⁻¹ π→π* photochemcad.com
This compound - 250 Strong π→π* researchgate.net
This compound - 340 Weak π→π* researchgate.net
This compound - 420 Weak π→π* researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name Other Names/Synonyms
This compound Naphthalene-1,2-dione, o-Naphthoquinone, β-Naphthoquinone
This compound-4-Sulfonic Acid Sodium Salt Folin's reagent, Sodium this compound-4-sulfonate
Pentoxifylline -
1-amino-2-hydroxynaphthalene -
4-amino-1,2-naphthoquinone -
2-Amino-1,4-naphthoquinone -
Catechol -
1,2-Benzoquinone -
1,4-Benzoquinone -
1,4-Naphthoquinone (B94277) -

Chromatographic Separation Methods

Chromatography is essential for isolating this compound from environmental samples, such as diesel exhaust particles, or from biological matrices for analysis. ebi.ac.uknih.gov

Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds like this compound. nist.gov While GC is often coupled with mass spectrometry (GC-MS) for the analysis of naphthalene (B1677914) metabolites, specific detectors can be employed for enhanced sensitivity and selectivity. nih.govuzh.ch

The Electron Capture Detector (ECD) is highly sensitive to electronegative compounds. scioninstruments.com Since this compound contains two electronegative oxygen atoms, GC-ECD can be a highly effective method for its trace detection. scioninstruments.com The ECD works by capturing electrons from a radioactive source, and when an electronegative analyte passes through, it captures some of these electrons, causing a measurable decrease in the current which constitutes the signal. scioninstruments.com This makes the detector particularly suitable for environmental analysis where target compounds are present at low concentrations. scioninstruments.comthermofisher.com

Although less common for quinones, a Nitrogen-Phosphorus Detector (NPD) could be used if analyzing nitrogen- or phosphorus-containing derivatives of this compound. The NPD is highly selective for compounds containing these specific heteroatoms.

Structural Elucidation Techniques

Beyond spectroscopy, other advanced methods are used to confirm the three-dimensional structure of molecules, particularly for more complex derivatives of this compound.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining a suitable single crystal of the parent this compound can be challenging, this technique is frequently applied to its derivatives. nih.goviucr.org By analyzing the diffraction pattern of X-rays passing through a crystal of a this compound derivative, researchers can establish its absolute configuration, bond lengths, bond angles, and intermolecular interactions, such as π–π stacking, within the crystal lattice. nih.goviucr.org This information is invaluable for understanding structure-activity relationships and for confirming the outcomes of chemical syntheses. nih.govjhu.edu For instance, the structure of dimeric naphthoquinones and other complex derivatives has been successfully elucidated using this technique. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool for elucidating the electronic structure, molecular properties, and reactivity of 1,2-naphthoquinone. These methods allow for a detailed examination of the molecule at the atomic level, providing information that is often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying medium to large-sized molecules like this compound due to its favorable balance of accuracy and computational cost. Various DFT functionals have been employed to investigate the properties of naphthoquinones.

Hybrid DFT methods are particularly popular. For instance, the MPW1K hybrid functional has been utilized to study the reactivity of this compound towards amines. utc.edu This functional is known for its good performance in predicting reaction barriers. Other commonly used hybrid functionals for organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which has been used to predict a variety of properties of the related 1,4-naphthoquinone (B94277), and the PBE0 hybrid functional, which has shown good correlation with experimental transition energies for naphthoquinone dyes. The choice of functional can significantly impact the calculated properties, and often, benchmarking against experimental data or higher-level theoretical methods is necessary to ensure the reliability of the results.

DFT FunctionalTypeCommon Applications for Naphthoquinones
MPW1KHybridReactivity studies, reaction barrier prediction. utc.edu
B3LYPHybridPrediction of molecular properties, vibrational spectra.
PBE0HybridCalculation of electronic excitation energies and spectra.

The Hartree-Fock (HF) method, an ab initio approach, provides a fundamental starting point for many quantum chemical calculations. nih.gov While it neglects electron correlation, which can be important for accurately describing certain properties, it offers a qualitatively correct description of the electronic structure of many molecules.

In the context of this compound, HF calculations have been employed to study its conformational features. These studies have provided insights into the planarity of the molecule's structure. HF methods are often used in conjunction with more sophisticated techniques that account for electron correlation, or as a basis for understanding the fundamental electronic distribution within the molecule.

The choice of a basis set, which is a set of mathematical functions used to build molecular orbitals, is a critical aspect of any quantum chemical calculation. bohrium.com The size and flexibility of the basis set directly influence the accuracy of the computed results.

For calculations on molecules like this compound, split-valence basis sets are commonly employed. The 6-31+G(d,p) basis set, for example, has been used in reactivity studies of this compound. utc.edu This notation indicates that the core electrons are described by a single basis function, while the valence electrons are described by two (double-zeta) or three (triple-zeta) basis functions. The "+" indicates the addition of diffuse functions, which are important for describing anions and weakly bound electrons, while "(d,p)" signifies the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in describing the shape of the electron density.

Larger basis sets, such as the correlation-consistent basis sets (e.g., cc-pVTZ), can provide higher accuracy but at a greater computational expense. The validation of a chosen basis set is crucial and is often performed by comparing calculated properties, such as geometric parameters or spectroscopic data, with available experimental values or with results from calculations using larger, more complete basis sets.

Basis SetDescriptionTypical Use for this compound
6-31G(d)Pople-style split-valence double-zeta with polarization on heavy atoms.Geometry optimizations and basic property calculations.
6-31+G(d,p)Pople-style split-valence double-zeta with diffuse functions and polarization on all atoms.Reactivity studies, calculations involving anions or excited states. utc.edu
cc-pVTZCorrelation-consistent triple-zeta basis set.High-accuracy calculations, benchmarking.

Reactivity Prediction and Mechanism Elucidation

Computational chemistry provides a powerful platform for predicting the reactivity of molecules and elucidating the detailed mechanisms of chemical reactions. For this compound, a key area of investigation is its behavior in nucleophilic addition reactions.

This compound possesses multiple electrophilic sites, making the prediction of regioselectivity in nucleophilic additions a complex but crucial task. Theoretical studies have been instrumental in understanding the competition between 1,2-addition to one of the carbonyl carbons and 1,4-conjugate addition (Michael addition) to the enone system.

A computational study on the reaction of this compound with methylamine (B109427) as a model nucleophile has provided significant insights into this selectivity. utc.edu Using the MPW1K/6-31+G(d,p) level of theory, it was found that 1,2-additions are kinetically more favorable than 1,4-additions . utc.edu This preference is attributed to the lower activation barriers for the attack at the carbonyl carbons. The same study also predicted that this compound is more reactive towards nucleophiles compared to its isomer, 1,4-naphthoquinone. utc.edu

ReactantNucleophilePredicted Favored AdditionComputational Method
This compoundMethylamine1,2-Addition utc.eduMPW1K/6-31+G(d,p) utc.edu

To gain a deeper understanding of reaction mechanisms, computational chemists construct reaction energy profiles, which map the energy of the system as it progresses from reactants to products. A critical component of this analysis is the identification and characterization of transition states, which represent the energy maxima along the reaction pathway.

For the nucleophilic addition of methylamine to this compound, theoretical calculations have been used to determine the energies of the reactants, transition states, and products for both the 1,2- and 1,4-addition pathways. utc.edu The calculated activation energies (the energy difference between the reactants and the transition state) provide a quantitative measure of the kinetic feasibility of each pathway. The lower activation barriers calculated for the 1,2-addition pathways are the basis for the prediction that this mode of attack is favored. utc.edu The analysis of the geometric structures of the transition states can further reveal the nature of the bond-forming and bond-breaking processes occurring during the reaction.

Spectroscopic Property Prediction

Theoretical calculations are a powerful tool for predicting and interpreting the spectroscopic properties of this compound. By employing methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can simulate various spectra, which aids in the assignment of experimental data.

Theoretical Infrared (IR) Vibrational Frequencies

Computational chemistry, particularly through methods like Hartree-Fock (HF) and Density Functional Theory (DFT), has been used to calculate the vibrational frequencies of this compound and its derivatives. updatepublishing.comresearchgate.netgsu.edu For instance, theoretical calculations for 2-nitroso-1-naphthol, which exists in tautomeric equilibrium with this compound-2-oxime, were performed using the RHF/6-31G* level of theory. updatepublishing.com These calculations help in assigning the bands observed in experimental IR spectra. updatepublishing.com

DFT-based calculations for various naphthoquinones have shown good agreement between calculated and experimental spectra after applying a scaling factor to the computed values to account for systematic errors like the negligence of electron correlation. updatepublishing.comresearchgate.net For example, a scaling factor of 0.90 is often used for HF/6-31G* calculations. updatepublishing.com The most intense vibrations predicted for similar quinone structures often correspond to C-H wagging, C-C stretching, C-H bending, and C=O stretching vibrations. researchgate.net

Table 1: Selected Theoretical Vibrational Frequencies for a this compound Analog (this compound-2-oxime) Data calculated at the HF/6-31G level.*

Calculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Vibrational AssignmentReference
34713832ν OH updatepublishing.com
1502.91541.4N=O Vibration updatepublishing.com
1375.51383.6δ OH updatepublishing.com
1297.51318.1C-N Stretch updatepublishing.com
720679.7OH Out-of-Plane Deformation updatepublishing.com

Computed Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C)

The prediction of ¹H and ¹³C NMR chemical shifts for this compound and its derivatives has been accomplished using quantum mechanical methods like the Hartree-Fock (HF) method and DFT, often employing the Gage-Including Atomic Orbitals (GIAO) approach. updatepublishing.comnih.govresearchgate.net Calculations are typically performed with a specific basis set, such as 6-31G*, and the resulting chemical shifts are referenced against a standard like Tetramethylsilane (TMS). updatepublishing.comiarjset.com

For the tautomer this compound-2-oxime, ¹H and ¹³C chemical shifts have been calculated in solvents like DMSO and CDCl₂. updatepublishing.com Such computational studies are crucial for the complete and unambiguous assignment of NMR signals, especially for complex derivatives. scielo.br These theoretical predictions aid in distinguishing between isomers, such as ortho- and para-naphthoquinones, by correlating the calculated electronic environments of protons and carbons with experimental data. scielo.brnih.gov

Table 2: Computed vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound-2-oxime in DMSO Calculations performed at the HF/6-31G level.*

AtomCalculated ¹H NMR (ppm)Experimental ¹H NMR (ppm)Calculated ¹³C NMR (ppm)Experimental ¹³C NMR (ppm)Reference
H37.717.37C1154.2155.8 updatepublishing.com
H48.197.81C2142.1144.3 updatepublishing.com
H57.957.94C3125.1120.3 updatepublishing.com
H67.837.69C4129.4128.9 updatepublishing.com
H77.867.64C5130.4130.6 updatepublishing.com
H89.418.76C6127.3127.3 updatepublishing.com

Electronic Spectra and UV-Vis Absorption Band Assignments

Time-dependent density functional theory (TD-DFT) is the primary computational method for predicting the electronic spectra of molecules like this compound. nih.govresearchgate.netiaea.org These calculations can determine excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. iaea.org The choice of functional (e.g., PBE0) and basis set (e.g., 6-311+G(2d,p)) is critical for achieving good correlation with experimental data. researchgate.netiaea.org

The absorption spectrum of this compound features weak π-π* transitions at longer wavelengths and a strong π-π* band at shorter wavelengths. researchgate.net Specifically, experimental spectra show weak bands around 340 nm and 420 nm, attributed to the C=O functional groups, and a strong band around 250 nm. researchgate.net TD-DFT calculations help assign these bands to specific electronic transitions within the molecule, such as n→π* and π→π* transitions. researchgate.net

Table 3: Experimental UV-Vis Absorption Bands for this compound

Absorption Maximum (λmax)Transition Type AssignmentReference
~250 nmStrong π→π researchgate.net
~340 nmWeak π→π researchgate.net
~420 nmWeak π→π* researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are used to predict and analyze the binding of this compound and its derivatives to the active sites of biological macromolecules. These studies provide crucial insights into potential mechanisms of action and guide the design of new, more potent molecules.

Ligand-Protein Interaction Prediction (e.g., Topoisomerase II, Acetylcholinesterase)

Molecular docking simulations have been performed to study the interaction of this compound and its derivatives with several key protein targets.

Topoisomerase II: this compound has been identified as a poison of human topoisomerase IIα and IIβ, increasing DNA cleavage mediated by both isoforms. nih.govacs.org Mechanistic studies suggest it acts as a covalent poison, particularly against topoisomerase IIα. nih.govacs.org Docking studies on related naphthoquinone hybrids have explored their binding modes within the ATP-binding site of topoisomerase II, revealing key interactions necessary for inhibition. tandfonline.comtandfonline.com

Acetylcholinesterase (AChE): Docking studies have been conducted on this compound derivatives to investigate their inhibitory activity against AChE. nih.govnih.gov These studies revealed that potent 1,2-NQ derivatives can establish dual binding interactions with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme. nih.govnih.gov For example, a 1,2-NQ derivative was shown to form a hydrogen bond with Tyr124 in the PAS region and engage in arene-arene stacking with Tyr341, also at the PAS. nih.gov Another derivative showed interactions via hydrogen bonds and π-π stacking within the CAS region, involving residues like Trp86, Tyr133, and Tyr337. nih.gov

Structure-Activity Relationship (SAR) Derivation

Computational and experimental studies have been combined to derive structure-activity relationships (SAR) for this compound derivatives, explaining how structural modifications influence biological activity.

SAR studies have shown that this compound derivatives are often more biologically active than their 1,4-Naphthoquinone counterparts. nih.govnih.gov For instance, in studies of acetylcholinesterase inhibition and cytotoxicity against HepG2 cancer cells, 1,2-NQ derivatives consistently showed higher activity. nih.govnih.gov Molecular docking results help rationalize these findings; the more active 1,2-NQ derivatives showed more effective binding interactions (e.g., dual binding at CAS and PAS in AChE) compared to the less active 1,4-NQ compounds. nih.gov

Electrochemical Property Modeling (e.g., Redox Potentials)

The electrochemical behavior of this compound is a subject of significant interest due to the role of redox processes in the biological and materials science applications of quinones. researchgate.net Computational and experimental studies have been employed to model and understand its redox properties, particularly its reduction potentials.

Cyclic voltammetry studies have been instrumental in characterizing the electrochemical response of this compound. In non-aqueous media, this compound typically exhibits two sequential quasi-reversible, one-electron reduction waves. nih.gov The first reduction step corresponds to the formation of the semiquinone radical anion (NQ•⁻), and the second step leads to the generation of the dianion (NQ²⁻). nih.gov

A comparative study with its isomer, 1,4-Naphthoquinone, revealed that this compound is more easily reduced in both steps. nih.gov This difference in redox potential is attributed to the relative positions of the carbonyl groups in the quinonoid structure. nih.gov The specific values for the reduction potentials can vary depending on the experimental conditions, such as the solvent and supporting electrolyte used. For instance, in one study, the half-wave potential (E₁⸝₂) for the first reduction was found to be -0.50 V, and the cathodic peak potential (Epc) for the second reduction was -0.98 V. nih.gov

The redox characteristics of naphthoquinones are crucial for their biological activity and their function in applications like redox flow batteries. nih.govresearchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are often used to complement experimental electrochemical data. These computational models help in predicting electron transfer ability by calculating the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), also known as the Egap. researchgate.net Such theoretical insights are valuable for screening and designing new quinone-based molecules for specific applications. researchgate.net

Table 1: Electrochemical Data for this compound

Parameter Value (V) Description
Epc(I) -0.55 Cathodic peak potential for the first reduction step
E₁⸝₂(I) -0.50 Half-wave potential for the first reduction step (NQ + e⁻ ⇌ NQ•⁻)
Epc(II) -0.98 Cathodic peak potential for the second reduction step (NQ•⁻ + e⁻ ⇌ NQ²⁻)

Data sourced from a cyclic voltammetry study of this compound. nih.gov

Intermolecular Interactions (e.g., Adsorption on Materials)

The study of intermolecular interactions involving this compound, particularly its adsorption onto various material surfaces, is essential for its application in fields like sensor technology and materials science. While direct and extensive research on the adsorption of this compound specifically is limited, valuable insights can be drawn from studies on closely related naphthoquinone derivatives and similar aromatic molecules. These studies suggest that the primary forces governing such interactions include π-π stacking, hydrogen bonding, and van der Waals forces.

Theoretical and experimental investigations on related compounds like 1,4-naphthoquinone derivatives and naphthols provide a framework for understanding the potential adsorption behavior of this compound.

Adsorption on Carbon-Based Materials: Carbon nanomaterials such as graphene and carbon nanotubes are common substrates for studying the adsorption of aromatic molecules. The interaction between naphthol and reduced graphene oxide (rGO) has been shown to be driven primarily by π-π interactions and hydrogen bonds. nih.gov Theoretical calculations on the interaction of naphthalene (B1677914) with graphene indicate that van der Waals forces play a crucial role in the adsorption process, leading to the formation of stable, ordered molecular layers. researchgate.net Given the aromatic nature of the this compound backbone, strong π-π stacking interactions are expected when it adsorbs on graphitic surfaces. The carbonyl groups could also participate in interactions, potentially influencing the orientation and packing of the molecules on the surface.

Adsorption on Metal Surfaces: The adsorption of organic molecules on metal surfaces like gold and silver is of fundamental importance in surface science and nanotechnology. Studies on the adsorption of molecules on gold surfaces have shown that defects, such as steps and vacancies, can significantly influence adsorption energies and reaction pathways. harvard.edu While massive gold is chemically inert, gold nanoparticles can exhibit high reactivity. mdpi.com The interaction between the quinone moiety and the metal surface can occur through the oxygen atoms of the carbonyl groups or the π-system of the aromatic rings. For instance, studies on other organic molecules show that covalent bonds can form between the adsorbate and the gold surface. harvard.edu

The interaction of naphthoquinones with silver nanoparticles (AgNPs) has also been investigated, revealing that naphthoquinones can interact with the surface of AgNPs. nih.govnih.gov This interaction is significant enough to enhance the biological activity of the naphthoquinones, suggesting a strong association between the molecules and the nanoparticles. nih.govnih.gov The mechanism likely involves the release of silver ions and interactions with the naphthoquinone molecule, potentially involving the carbonyl groups. nih.govnih.gov

Advanced Materials and Catalytic Applications

Applications in Materials Science

1,2-Naphthoquinone and its derivatives are recognized for their versatile applications in materials science, stemming from their unique electrochemical and chemical properties. These compounds serve as foundational components in the development of high-performance materials for energy solutions and as key intermediates in the synthesis of coloring agents.

Naphthoquinones are promising candidates for energy storage, particularly in aqueous organic redox flow batteries (AORFBs). acs.org These systems are considered for large-scale electrical energy storage due to their design, which allows energy capacity to be scaled independently of power capacity by adjusting the volume of the liquid redox-active electrolytes. acs.org A mixture of this compound-4-sulfonic acid sodium salt and 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) has been utilized as the negative active species in an AORFB. researchgate.net In such systems, the reversibility of the redox process and the negative redox potential make these compounds valuable for energy storage applications. researchgate.net

The primary challenge for organic compounds in batteries is their tendency to dissolve in electrolytes, which can limit long-term performance. rsc.orgnih.gov To counter this, researchers have investigated trapping naphthoquinone-based organics within the nanoporous structure of carbon nanotube (CNT) frameworks. rsc.orgnih.govnih.gov This approach minimizes dissolution and leverages the high electrical conductivity of the CNT network to achieve stable and high-rate cyclability. rsc.orgnih.gov Furthermore, the redox active compound sodium this compound-4-sulfonate has been used as a dopant for polymers like PEDOT, which, when combined with multi-walled carbon nanotubes (MWCNTs), creates a composite with high specific capacitance. dntb.gov.ua

This compound has been specifically investigated as a high-performance cathode material for rechargeable batteries, including for aqueous zinc-ion and non-aqueous aluminum-ion batteries (AIBs). rsc.orgnih.govdntb.gov.ua The arrangement of the carbonyl groups in the ortho position is a key structural feature influencing battery performance. dntb.gov.ua

In a direct comparison for AIBs, this compound (1,2-NQ) demonstrated significantly higher capacity than its isomer, 1,4-Naphthoquinone (B94277) (1,4-NQ). dntb.gov.ua After 600 cycles at a current density of 100 mA g⁻¹, the 1,2-NQ cathode retained a capacity of 117.2 mAh g⁻¹, whereas the 1,4-NQ cathode's capacity was only 53.9 mAh g⁻¹. dntb.gov.ua This enhanced performance is attributed to the asymmetrical structure of 1,2-NQ, which facilitates AlCl₂⁺ ion diffusion and optimizes the use of the carbonyl functional groups for redox activities. dntb.gov.ua

For aqueous zinc-ion batteries, composite cathodes made of carbon nanotubes and naphthoquinone (NQ) have shown initial capacities of 333.5 mAh g⁻¹, which is close to the theoretical capacity of 339.0 mAh g⁻¹. rsc.orgnih.gov Modifying the NQ structure with functional groups can significantly affect electrochemical behavior, including redox potential and capacity retention. rsc.orgnih.govnih.gov

Table 1: Comparative Performance of Naphthoquinone Isomers as Cathode Materials in Aluminum-Ion Batteries

Compound Current Density (mA g⁻¹) Cycles Final Capacity (mAh g⁻¹)
This compound 100 600 117.2
1,4-Naphthoquinone 100 600 53.9

Data sourced from a study on asymmetric naphthoquinone cathode materials. dntb.gov.ua

Naphthoquinones have a long history of use as pigmentation agents due to their characteristic yellow or brown colors. bris.ac.uk The 1,4-naphthoquinone structure, in particular, forms the backbone of vitamin K and is used in various dyes. bris.ac.uk While much of the recent literature on dye synthesis focuses on the 1,4-isomer, the fundamental chemistry allows for the creation of a wide range of colors from naphthoquinone bases. rsc.orgacs.org

Synthetic naphthoquinone derivatives are used to create disperse dyes for coloring fabrics like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org The synthesis process often involves the reaction of a naphthoquinone derivative, such as 2,3-dichloro-1,4-naphthoquinone, with various aromatic and aliphatic nucleophiles. rsc.org The resulting dyes can produce a spectrum of colors, including different shades of yellow, red, orange, and brown. These synthetic dyes are of significant industrial importance and are prepared through reactions like the synthesis of an aromatic diazonium ion followed by coupling with an aromatic compound.

Catalytic Roles

Beyond their use in materials, this compound structures play a role in catalysis, particularly when coordinated with metal centers.

Metal complexes involving derivatives of this compound have been shown to function as effective catalysts in oxidation reactions. rsc.org Specifically, manganese complexes of this compound mono-oximes are capable catalysts for the epoxidation of alkenes using dioxygen. rsc.org

In these catalytic systems, epoxides are the primary products from the oxidation of various alkenes. rsc.org This process has been successfully applied to a range of substrates, demonstrating the versatility of these catalysts. rsc.org

Table 2: Catalytic Epoxidation of Alkenes using Manganese Complexes of this compound Mono-oximes

Alkene Substrate Primary Product
Cyclohexene Epoxide
Styrene Epoxide
Oct-1-ene Epoxide
Methyl oleate Epoxide

*Data sourced from a study on manganese complexes as catalysts for alkene epoxidation. rsc.org *

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2-naphthoquinone and its derivatives, and how do reaction conditions influence product yield?

  • This compound can be synthesized via photochemical reactions with alkanals or 2-methoxy-1-alkenes, followed by oxidation steps. Derivatives like 3-acyl- or 3-alkyl-substituted compounds are prepared through reduction-oxidation sequences of 3-acyl-1,2-naphthalenediols . Reaction conditions (e.g., solvent polarity, temperature) critically impact regioselectivity and yield. For example, reactions with arylhydrazines in neutral methanol produce 4-alkoxy derivatives, while acidic conditions favor hydrazone formation .

Q. How does the position of ketone groups in this compound affect its chemical reactivity compared to its isomers?

  • The 1,2-arrangement of ketones enables distinct reactivity, such as Michael-type additions with thiols (e.g., glutathione), which are absent in the 1,4-isomer. This reactivity underpins its biological effects, including protein adduct formation and oxidative stress . In contrast, 1,4-naphthoquinone does not form analogous 4-alkoxy derivatives under similar conditions, highlighting steric and electronic differences .

Q. What analytical techniques are recommended for quantifying this compound and its adducts in biological samples?

  • High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used to detect this compound-protein adducts (e.g., hemoglobin or albumin adducts). Immunochemical assays and redox-sensitive probes are also employed to quantify oxidative stress markers in tissues .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in redox cycling and ROS generation, particularly in enzyme inhibition?

  • Cyclic voltammetry and oxygen consumption assays are key for measuring redox potentials and ROS generation. For example, substituents on the this compound scaffold alter semiquinone stability, influencing interactions with enzymes like ubiquitin-specific protease-2 (USP2). Ortho-semiquinones form hydrogen-bonding networks that enhance electrocatalytic oxygen reduction, a feature absent in 1,4-derivatives .

Q. How can researchers resolve contradictions between in vitro and in vivo data regarding the cataractogenic potential of this compound metabolites?

  • Discrepancies arise from differences in metabolic activation. In vitro models using bovine lens homogenates show direct thiol alkylation by this compound, while in vivo studies (e.g., rodent models) require systemic distribution of naphthalene metabolites like 1,2-dihydrodiol. Ex vivo lens cultures combined with metabolomic profiling can bridge these gaps by isolating tissue-specific effects .

Q. What methodologies are effective in analyzing the structure-activity relationships of this compound derivatives for anticancer activity?

  • Structure-activity relationship (SAR) studies utilize combinatorial synthesis, followed by cytotoxicity assays (e.g., IC50 determination in drug-resistant cancer cell lines). For β-lapachone derivatives, topoisomerase II inhibition assays and DNA cleavage assays are critical. Computational modeling of redox potentials and molecular docking further refine SAR predictions .

Q. In studying protein adduct formation by this compound, how do tissue-specific metabolic differences impact the interpretation of toxicological data?

  • Tissue-specific expression of enzymes like aldose reductase in the lens converts 1,2-dihydrodiol to the toxic this compound, explaining cataract formation. However, primate nasal epithelium shows minimal toxicity despite high adduct levels, suggesting compensatory antioxidant mechanisms. Comparative proteomics and glutathione depletion assays can clarify these disparities .

Q. How do hydrogen-bonding networks in ortho-semiquinone radicals influence the electrocatalytic reduction of oxygen in this compound derivatives?

  • Ortho-semiquinones stabilize radical intermediates via intramolecular hydrogen bonds, enhancing electron transfer efficiency. Electrochemical impedance spectroscopy (EIS) and density functional theory (DFT) simulations reveal that these networks lower activation barriers for oxygen reduction, making 1,2-naphthoquinones superior electrocatalysts compared to 1,4-isomers .

Key Methodological Considerations

  • Contradiction Analysis : When reconciling adduct levels (higher for this compound in serum) with tissue distribution (higher 1,4-naphthoquinone doses), consider differential protein binding affinities and detoxification pathways .
  • Experimental Design : Use redox-active controls (e.g., menadione) to distinguish enzyme-catalyzed vs. chemical reactions in diaphorase assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Naphthoquinone
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.